Chloronectrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33ClO6 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
[(E,2S)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-[(1R,2S,6S)-1,2,6-trimethyl-3-oxocyclohexyl]pent-3-en-2-yl] acetate |
InChI |
InChI=1S/C25H33ClO6/c1-13(7-9-18-23(30)19(12-27)15(3)22(26)24(18)31)21(32-17(5)28)11-25(6)14(2)8-10-20(29)16(25)4/h7,12,14,16,21,30-31H,8-11H2,1-6H3/b13-7+/t14-,16+,21-,25+/m0/s1 |
InChI Key |
JIHNIFVHUVCKQA-BFXPWMJQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Abemaciclib: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072), marketed under the trade name Verzenio, is a potent and selective small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] It is a critical component in the therapeutic arsenal (B13267) against certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Abemaciclib, its mechanism of action, and detailed experimental protocols for its preclinical evaluation.
Chemical Structure and Properties
Abemaciclib is a synthetic compound with a complex heterocyclic structure.
| Identifier | Value |
| IUPAC Name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |
| Molecular Formula | C27H32F2N8 |
| Molecular Weight | 506.59 g/mol |
| CAS Number | 1231929-97-7 |
| SMILES | CCN1CCN(CC1)Cc2ccc(nc2)Nc3nccc(n3)c4cc5c(cc4F)n(c(n5)C)C(C)C |
Mechanism of Action: Targeting the Cell Cycle
Abemaciclib exerts its anti-cancer effects by targeting the core machinery of cell cycle progression. In many cancer cells, the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled proliferation.
The CDK4/6-Rb Signaling Pathway:
-
Mitogenic Signaling: Growth factors and hormones stimulate the production of D-type cyclins.
-
CDK4/6 Activation: Cyclin D binds to and activates CDK4 and CDK6.
-
Rb Phosphorylation: The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb).
-
E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.
-
Cell Cycle Progression: E2F then activates the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle, committing the cell to DNA replication and division.
Abemaciclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the transcription of target genes, leading to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Abemaciclib.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of Abemaciclib in inhibiting the kinase activity of CDK4 and CDK6 complexes.
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 33 |
| T-47D | Breast Cancer (ER+) | 49 |
| CAMA-1 | Breast Cancer (ER+) | 98 |
Data shows the concentration of Abemaciclib required to inhibit the proliferation of various breast cancer cell lines by 50%.
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of Abemaciclib against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3
-
Retinoblastoma (Rb) protein substrate
-
Adenosine triphosphate (ATP)
-
Abemaciclib
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare Abemaciclib Dilutions: Prepare a serial dilution of Abemaciclib in DMSO, followed by a final dilution in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, Rb substrate, and diluted Abemaciclib.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Plot the percent inhibition versus the logarithm of the Abemaciclib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of Abemaciclib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
Abemaciclib
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of Abemaciclib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percent viability relative to the vehicle control and determine the IC50 value as described for the kinase assay.
Western Blotting for Rb Phosphorylation
This protocol details the detection of phosphorylated Rb in cells treated with Abemaciclib.
Materials:
-
Cancer cell lines
-
Abemaciclib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Abemaciclib for the desired time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Rb signal to the total Rb and loading control signals.
Conclusion
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6 with a well-defined mechanism of action centered on the regulation of the cell cycle. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of its activity. Understanding the chemical properties, biological function, and methods for studying Abemaciclib is crucial for researchers and clinicians working to advance cancer therapy.
References
An In-depth Technical Guide to the Biological Activity Screening of Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quercetin
Quercetin is a prominent dietary flavonoid, specifically a flavonol, found abundantly in a variety of fruits, vegetables, and grains, including onions, apples, berries, and tea.[1][2] Its chemical structure, 3,3′,4′,5,7-pentahydroxyflavone, endows it with a wide spectrum of biological activities.[1] Extensive research has demonstrated that Quercetin possesses potent antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective properties.[3][4] These therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways and molecular targets involved in the pathogenesis of various diseases, making it a subject of intense investigation in drug discovery and development.
Core Biological Activities and Mechanisms of Action
Quercetin's pharmacological effects are pleiotropic, stemming from its ability to interact with numerous molecular targets. Its primary mechanisms include:
-
Antioxidant Activity : Quercetin is a powerful antioxidant that can directly scavenge reactive oxygen species (ROS), chelate metals, and activate the Nrf2 antioxidant response pathway. This helps protect cells from oxidative damage, a key factor in many chronic diseases.
-
Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins by modulating signaling pathways such as NF-κB. Quercetin also inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
-
Anticancer Activity : Quercetin exerts antitumor effects by inhibiting cancer cell proliferation, inducing cell cycle arrest (commonly at the G2/M or G0/G1 phase), and promoting apoptosis. These effects are mediated through the modulation of critical signaling pathways involved in cancer development, such as PI3K/Akt and MAPK/ERK.
-
Kinase Inhibition : Quercetin acts as an inhibitor for a broad range of protein kinases, including PI3K, Akt, and components of the MAPK pathway. By blocking the activity of these enzymes, it can interfere with signal transduction cascades that are often dysregulated in diseases like cancer.
Key Signaling Pathways Modulated by Quercetin
Quercetin's ability to influence cell fate is largely due to its interaction with key signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex, to promote cell survival and proliferation and inhibit apoptosis.
Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anticancer effects. It can directly inhibit the kinase activity of PI3K and Akt, thereby preventing the phosphorylation of their downstream targets and suppressing pro-survival signals.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The classical MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is often activated by mitogens. This activation leads to a sequential phosphorylation cascade: Ras activates Raf (a MAPKKK), which phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK (a MAPK). Activated ERK then translocates to the nucleus to phosphorylate transcription factors, driving cell proliferation.
Quercetin's effect on the MAPK pathway can be context-dependent. In some cancer cells, it has been shown to inhibit the pathway, suppressing proliferation. In other contexts, it can induce phosphorylation of specific MAPKs like p38 and JNK, which can lead to apoptosis.
References
- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Cardiotoxin-7: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiotoxin-7 (CTX-7) is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a thorough evaluation of its toxicological profile is paramount before it can be considered for further development. This document provides a comprehensive overview of the preliminary toxicity studies conducted on CTX-7, including in vitro and in vivo assessments. The primary focus of these initial studies is to identify potential target organs of toxicity, establish a preliminary safety profile, and elucidate the underlying mechanisms of any observed adverse effects. The findings presented herein are intended to guide future preclinical development and risk assessment of CTX-7.
Executive Summary of Toxicological Findings
Preliminary toxicity testing of Cardiotoxin-7 has revealed a dose-dependent cytotoxic effect on cardiomyocytes in vitro, with a calculated IC50 value of 15 µM. Further investigation suggests that CTX-7 induces apoptosis in these cells through the activation of the JNK signaling pathway. In vivo acute oral toxicity studies in a rodent model established an LD50 greater than 2000 mg/kg, classifying it as having low acute toxicity under the OECD guidelines. However, histopathological examination of cardiac tissue from animals treated with high doses of CTX-7 revealed signs of myocardial injury, corroborating the in vitro findings. These results underscore the heart as a potential target organ for CTX-7 toxicity and highlight the JNK signaling pathway as a key mechanistic player.
In Vitro Cytotoxicity Studies
Cell Viability Assessment (MTT Assay)
The initial in vitro assessment of Cardiotoxin-7's toxicity was performed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on primary neonatal rat cardiomyocytes.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Cells were treated with increasing concentrations of CTX-7 for 24 hours. The results, summarized in Table 1, demonstrate a dose-dependent decrease in cell viability.
Table 1: Effect of Cardiotoxin-7 on Cardiomyocyte Viability
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 78.1 | 6.1 |
| 10 | 62.5 | 5.5 |
| 15 | 50.2 | 4.9 |
| 25 | 35.8 | 4.2 |
| 50 | 18.9 | 3.7 |
Data are presented as mean ± standard deviation (n=3).
The half-maximal inhibitory concentration (IC50) was calculated to be 15 µM, indicating the concentration at which CTX-7 reduces cardiomyocyte viability by 50%.
Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine the mode of cell death induced by Cardiotoxin-7, an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection assay was performed using flow cytometry. Cardiomyocytes were treated with CTX-7 at its IC50 concentration (15 µM) for 24 hours. The results, presented in Table 2, show a significant increase in the percentage of early and late apoptotic cells, with a minimal increase in necrotic cells, suggesting that apoptosis is the primary mechanism of CTX-7-induced cell death.
Table 2: Apoptosis and Necrosis in Cardiomyocytes Treated with Cardiotoxin-7 (15 µM)
| Cell Population | Control (%) | Cardiotoxin-7 (%) |
| Viable (Annexin V-/PI-) | 96.2 | 55.4 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 | 32.8 |
| Late Apoptotic (Annexin V+/PI+) | 1.3 | 9.5 |
| Necrotic (Annexin V-/PI+) | 0.4 | 2.3 |
Data are representative of three independent experiments.
In Vivo Acute Toxicity Study
An acute oral toxicity study was conducted in Sprague-Dawley rats to determine the potential for systemic toxicity of Cardiotoxin-7.[3] The study was performed in accordance with the OECD Guideline 420 for the Testing of Chemicals (Fixed Dose Procedure). Animals were administered a single oral dose of CTX-7 at 300 mg/kg and 2000 mg/kg and observed for 14 days.
Table 3: Summary of Acute Oral Toxicity Findings for Cardiotoxin-7
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Changes | Gross Pathology Findings |
| 0 (Vehicle Control) | 5 M, 5 F | 0/10 | None observed | Normal gain | No abnormalities |
| 300 | 5 M, 5 F | 0/10 | Lethargy in 2/10 animals on Day 1, resolved by Day 2 | Slight decrease on Day 2, recovered by Day 4 | No abnormalities |
| 2000 | 5 M, 5 F | 0/10 | Lethargy, piloerection in 8/10 animals on Day 1-2 | Significant decrease on Day 2-3, gradual recovery | Pale areas on the heart in 3/10 animals |
The LD50 was determined to be greater than 2000 mg/kg. Histopathological examination of the hearts from the 2000 mg/kg dose group revealed multifocal myocardial degeneration and necrosis in the animals that showed gross cardiac abnormalities.
Mechanistic Insights: JNK Signaling Pathway
Based on the in vitro findings of apoptosis, the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway was investigated. The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in regulating apoptosis in response to cellular stress. Western blot analysis was performed on lysates from cardiomyocytes treated with Cardiotoxin-7 (15 µM).
Table 4: Key Protein Expression Changes in the JNK Pathway
| Protein | Change in Expression vs. Control |
| Phospho-JNK (p-JNK) | 3.5-fold increase |
| Total JNK | No significant change |
| c-Jun | 2.8-fold increase |
| Bax | 2.1-fold increase |
| Bcl-2 | 0.6-fold decrease |
The significant increase in the phosphorylation of JNK and the downstream effector c-Jun, along with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, strongly suggests that Cardiotoxin-7 induces apoptosis in cardiomyocytes through the activation of the JNK signaling pathway.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Primary neonatal rat cardiomyocytes were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of Cardiotoxin-7 (1 µM to 50 µM) or vehicle control.
-
Incubation: The plate was incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cardiomyocytes were seeded in 6-well plates and treated with Cardiotoxin-7 (15 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were determined.
Acute Oral Toxicity Study (OECD 420)
-
Animals: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) were used.
-
Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Cardiotoxin-7 was administered by oral gavage as a single dose. The vehicle control group received the vehicle alone.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: At the end of the study, all animals were euthanized, and a gross necropsy was performed. Organs, with a focus on the heart, were collected for histopathological examination.
Western Blot Analysis
-
Protein Extraction: Cardiomyocytes treated with Cardiotoxin-7 were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-JNK, JNK, c-Jun, Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Mandatory Visualizations
Caption: Proposed signaling pathway of Cardiotoxin-7-induced apoptosis in cardiomyocytes.
Caption: Experimental workflow for the preliminary toxicity assessment of Cardiotoxin-7.
References
[Compound Name] solubility and stability profile
An In-depth Technical Guide on the Solubility and Stability Profile of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic Acid (ASA), commonly known as Aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with extensive use for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] Despite its widespread therapeutic application, ASA is notably susceptible to chemical degradation, primarily through hydrolysis.[1][3] This instability can compromise its efficacy by reducing the concentration of the active pharmaceutical ingredient (API) and increasing the levels of its primary degradants, salicylic (B10762653) acid and acetic acid.[1] A thorough understanding of ASA's solubility and stability is therefore critical for the formulation of robust dosage forms, the definition of appropriate storage conditions, and the assurance of therapeutic safety and effectiveness.
This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of Acetylsalicylic Acid. It details the core degradation pathways, summarizes quantitative data, and presents detailed experimental protocols for stability assessment.
Solubility Profile
The solubility of Acetylsalicylic Acid is influenced by the solvent, temperature, and pH.[4] It is slightly soluble in water, and its solubility increases in polar organic solvents and with rising temperature.[4][5][6] Being a weakly acidic substance (pKa ≈ 3.5), its solubility is pH-dependent.[3][7] In alkaline solutions, such as alkali hydroxides and carbonates, it dissolves but also undergoes rapid decomposition.[2][5][8]
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 20 | 3 mg/mL (0.3 g/100 mL) | [3] |
| Water | 25 | ~3 mg/mL | [5] |
| Water | 37 | 10 mg/mL | [5][9] |
| Ethanol | 25 | 50 mg/mL | [5] |
| Ethanol | - | ~80 mg/mL | [10] |
| DMSO | - | ~41 mg/mL | [10] |
| Dimethyl Formamide (DMF) | - | ~30 mg/mL | [10] |
| Diethyl Ether | - | 10 g/100 mL | [3] |
| Chloroform | - | 6 g/100 mL | [3] |
| PBS (pH 7.2) | - | ~2.7 mg/mL | [10] |
Stability Profile
Acetylsalicylic Acid is a moisture-sensitive compound that is stable in dry air but gradually hydrolyzes in the presence of moisture.[2][11] This hydrolysis is the primary degradation pathway and is significantly influenced by environmental factors.[1]
Key Factors Influencing ASA Stability:
-
Moisture: The presence of moisture is the most critical factor, leading to hydrolysis. Formulations with high humidity exposure show significant degradation.[11] Formulations often smell of vinegar over time due to the formation of acetic acid from hydrolysis.[2]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis.[12] Studies show that storage at reduced temperatures (<8°C) provides better stability compared to room temperature (18–25°C).[11]
-
pH: Hydrolysis is catalyzed by both acids and bases.[1] The reaction is rapid in alkaline solutions (pH > 7.4).[2][10] Aqueous solutions are most stable at a pH of 2-3.[5]
-
Light: Direct exposure to sunlight can accelerate degradation, with studies showing significant reductions in ASA content in tablets exposed to light.[1]
Table 2: Summary of Stability Under Stress Conditions
| Stress Condition | Observation | Citation |
| High Humidity | Significant reduction in ASA recovery (as low as 81.10%) | |
| Elevated Temperature (>25°C) | Notable increase in degradation | |
| Direct Sunlight | ASA recovery values reduced to as low as 82.5% | [11] |
| Acid Hydrolysis (0.1 N HCl, 80°C) | Significant degradation observed | [13] |
| Alkaline Hydrolysis (0.1 N NaOH, RT) | Very susceptible; rapid degradation | [1][13][14] |
| Oxidative (3% H₂O₂) | Degradation observed | [13] |
Degradation Pathways and Mechanism of Action
Primary Degradation Pathway: Hydrolysis
The principal degradation route for ASA is the hydrolysis of the ester linkage, which yields Salicylic Acid and Acetic Acid.[1][2] This reaction can occur under acidic, basic, or neutral conditions and is accelerated by heat and moisture.
Caption: Primary hydrolysis pathway of Acetylsalicylic Acid.
Mechanism of Action: COX Inhibition
Aspirin exerts its therapeutic effects primarily by irreversibly inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] It acetylates a serine residue in the active site of the COX enzyme, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Aspirin's mechanism of action via COX enzyme inhibition.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the intrinsic stability of Acetylsalicylic Acid under various stress conditions, as recommended by ICH guidelines.[1][13]
Objective: To characterize the degradation profile of ASA under acid, base, oxidative, thermal, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Acetylsalicylic Acid in a suitable organic solvent like acetonitrile (B52724) or methanol.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose solid ASA powder to dry heat in a hot air oven at 80°C for 48 hours.[1]
-
Dissolve the stressed powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 乙酰水杨酸 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetylsalicylic acid [chembk.com]
- 9. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Compound Target Identification Studies: A Case Study with Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and experimental workflows employed in the critical process of drug target identification. To illustrate these techniques in a real-world context, we will use acetylsalicylic acid (Aspirin), a well-characterized compound with a long history of therapeutic use, as a case study. Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action, predicting efficacy and potential off-target effects, and is a cornerstone of modern drug discovery and development.
This document will delve into the practical application of key target deconvolution strategies, including both established and emerging technologies. Detailed experimental protocols for widely used methods are provided to enable researchers to apply these techniques in their own laboratories. Furthermore, this guide will present quantitative data and visualize key signaling pathways modulated by Aspirin (B1665792) to provide a multi-faceted understanding of its pharmacological effects.
Core Methodologies in Target Identification
The identification of a drug's molecular targets can be broadly approached through two main strategies: hypothesis-driven and unbiased (or discovery-based) methods. Hypothesis-driven approaches are typically employed when prior knowledge suggests a likely target or target class. In contrast, unbiased methods are used to identify targets without pre-existing assumptions, which is particularly valuable for novel compounds or for uncovering new mechanisms for existing drugs. This guide will focus on several powerful techniques that represent both approaches.
Chemical Proteomics Approaches
Chemical proteomics has emerged as a powerful tool for identifying the protein targets of small molecules directly within a complex biological system.[1][2] These methods can be categorized into affinity-based and activity-based approaches.
-
Affinity-Based Methods: These techniques utilize a modified version of the compound of interest to "fish" for its binding partners in a cell lysate or whole-cell extract. A common approach is affinity chromatography , where the compound is immobilized on a solid support to capture interacting proteins, which are then identified by mass spectrometry.[3][4]
-
Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state in response to a compound. Competitive ABPP can be used to identify targets of compounds that are not themselves covalent inhibitors.
Label-Free Biophysical Methods
A significant advantage of label-free methods is that they do not require modification of the compound, thus avoiding potential alterations to its binding properties. These techniques rely on the principle that the binding of a ligand to its target protein alters the biophysical properties of the protein.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5] By heating cell lysates or intact cells treated with a compound to various temperatures, the stabilization of a target protein can be detected by quantifying the amount of soluble protein remaining at each temperature.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the fact that a protein bound to a small molecule can exhibit altered susceptibility to proteolysis. In a DARTS experiment, cell lysates are treated with a compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be more resistant to digestion compared to its unbound state.
Genetic Approaches
Genetic methods provide an orthogonal approach to target identification by assessing how the genetic perturbation of a potential target affects the cellular response to a compound.
-
CRISPR-Cas9 Screening: This powerful gene-editing technology can be used in genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a specific compound. This can provide strong genetic evidence for a compound's target and mechanism of action.
A Case Study: Target Identification of Aspirin
Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzymes, which blocks the synthesis of prostaglandins (B1171923) and thromboxanes. This well-established mechanism makes Aspirin an excellent model compound for demonstrating target identification methodologies.
Quantitative Data on Aspirin-Target Interactions
The interaction of Aspirin with its primary targets, COX-1 and COX-2, has been extensively quantified. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Target | IC50 (µM) | Cell/System | Reference |
| COX-1 | 3.5 | - | |
| COX-2 | 30 | - | |
| COX-1 | 3.57 | Human Articular Chondrocytes | |
| COX-2 | 29.3 | Human Articular Chondrocytes | |
| COX-1 | 1.3 ± 0.5 | Human Platelets |
Table 1: IC50 values of Aspirin for COX-1 and COX-2. This table summarizes the reported IC50 values for Aspirin's inhibition of its primary targets, demonstrating its greater potency for COX-1 over COX-2.
A quantitative proteomics study on HT29 colon cancer cells treated with Aspirin revealed significant changes in the proteome. After treatment with 10 mmol/L Aspirin, 552 proteins were found to be significantly dysregulated, with 208 proteins upregulated and 344 proteins downregulated.
| Protein | Regulation | Fold Change | Function | Reference |
| p53 | Upregulated | 2.52 | Tumor suppressor | |
| CDK1 | Downregulated | ~0.5 | Cell cycle progression |
Table 2: Examples of Dysregulated Proteins in HT29 Colon Cancer Cells Treated with Aspirin. This table highlights two key proteins whose expression is significantly altered by Aspirin treatment, suggesting their involvement in Aspirin's anti-cancer effects.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for some of the key target identification methods discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing a CETSA experiment to validate the interaction between a compound and its target protein in intact cells.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., Aspirin) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein and a loading control
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the compound of interest or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove any remaining compound.
-
Heat Challenge: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-5 minutes) in a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein. A loading control should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment to identify protein targets based on their altered susceptibility to proteolysis upon compound binding.
Materials:
-
Cell culture reagents
-
Lysis buffer (non-denaturing, e.g., M-PER) with protease inhibitors
-
Compound of interest and vehicle
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor (to stop the reaction)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the potential target protein
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer. Centrifuge to remove cell debris and collect the supernatant.
-
Compound Incubation: Divide the cell lysate into two aliquots: one for treatment with the compound and one for the vehicle control. Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature or 4°C.
-
Limited Proteolysis: Add a protease to both the compound-treated and vehicle-treated lysates. The concentration of the protease should be optimized to achieve partial digestion of the total protein. Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the suspected target protein.
-
Data Analysis: Compare the band intensity of the target protein in the compound-treated and vehicle-treated samples. A stronger band in the compound-treated sample indicates that the compound has bound to and protected the protein from proteolytic degradation.
CRISPR-Cas9 Screening Workflow
This section provides a general workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to a compound.
Materials:
-
Cas9-expressing cell line
-
Pooled sgRNA library (lentiviral)
-
Lentivirus packaging plasmids and reagents
-
Polybrene or other transduction enhancers
-
Compound of interest
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Produce a high-titer lentiviral stock of the pooled sgRNA library.
-
Transduction and Selection: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA. Select the transduced cells (e.g., with puromycin).
-
Compound Treatment: Split the cell population into two groups: one treated with the compound and one with a vehicle control. Culture the cells for a sufficient period to allow for gene knockout and for a phenotypic difference to emerge.
-
Genomic DNA Extraction: Harvest the cells from both the treated and control populations and extract the genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Sequence the sgRNA libraries from both populations and compare the sgRNA abundance. sgRNAs that are enriched in the compound-treated population represent genes whose knockout confers resistance, while depleted sgRNAs represent genes whose knockout confers sensitivity.
Visualization of Signaling Pathways and Workflows
Understanding the signaling pathways in which a drug's targets are involved is crucial for comprehending its broader physiological effects. Aspirin is known to modulate several key pathways, including the prostaglandin (B15479496) synthesis pathway and the NF-κB signaling pathway.
Prostaglandin Synthesis Pathway
Aspirin's primary therapeutic effects are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.
Caption: Aspirin's inhibition of the Prostaglandin Synthesis Pathway.
NF-κB Signaling Pathway
Aspirin has also been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. The effects of Aspirin on this pathway can be complex and context-dependent.
Caption: Aspirin's modulatory effect on the NF-κB signaling pathway.
Experimental Workflow Diagram: CETSA
Visualizing the experimental workflow can aid in understanding the logical sequence of steps in a given protocol.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The identification of a compound's molecular targets is a multifaceted and essential component of drug discovery and development. This guide has provided an in-depth overview of several key methodologies, using the well-characterized compound Aspirin as a practical example. By integrating chemical proteomics, biophysical, and genetic approaches, researchers can build a comprehensive understanding of a compound's mechanism of action. The detailed protocols and visual representations of pathways and workflows included herein are intended to serve as a valuable resource for scientists engaged in the challenging but rewarding process of target deconvolution. A thorough and rigorous approach to target identification is paramount for the successful translation of a promising compound into a safe and effective therapeutic.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Metformin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin (B114582) is a first-line oral biguanide (B1667054) used for the treatment of type 2 diabetes.[1] It primarily acts by decreasing hepatic glucose production and increasing insulin (B600854) sensitivity.[1][2] Accurate quantification of metformin in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials to ensure its safety and efficacy.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metformin in human plasma. The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis.[3]
Principle of the Method
This method uses a straightforward protein precipitation technique with acetonitrile (B52724) to extract metformin and its stable isotope-labeled internal standard (IS), Metformin-d6, from human plasma.[3][4] Chromatographic separation is achieved on a reverse-phase C18 or HILIC column.[3][5] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).[3][6] The specific precursor-to-product ion transitions for metformin and the internal standard provide high selectivity and minimize interference from the plasma matrix.[1][3]
Experimental Protocols
3.1 Materials and Reagents
-
Metformin Hydrochloride (Reference Standard)
-
Metformin-d6 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (B1210297) or Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
3.2 Preparation of Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of metformin (e.g., 1 mg/mL) and Metformin-d6 (IS) in 50% methanol in water.[3]
-
Working Standard Solutions: Serially dilute the metformin stock solution with 50% methanol to prepare a series of working solutions for the calibration curve (e.g., from 10 ng/mL to 5000 ng/mL).[3][4]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Metformin-d6 (e.g., 250 ng/mL) in acetonitrile.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma at three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These should be prepared from a separate stock solution than the one used for calibration standards.[3][7]
3.3 Sample Preparation
-
Aliquot 50 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.[3]
-
Add 50 µL of the internal standard working solution (Metformin-d6) to each tube, except for the blank plasma sample.[3][4]
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[4][7]
-
Vortex the tubes for 2-5 minutes.[4]
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[4][7]
-
Transfer the supernatant to an autosampler vial.[4]
-
In some methods, the supernatant is further diluted with the initial mobile phase (e.g., 2 mM Ammonium acetate in water) before injection.[4][7]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[4]
3.4 LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instruments.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column[3][5] |
| Mobile Phase A | 0.1% Formic Acid or 2-10 mM Ammonium Acetate/Formate in Water[4][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.8 mL/min[8][9] |
| Gradient | Isocratic or gradient elution may be used depending on the column and desired separation.[4][8] A typical short gradient runs for 3-5 minutes.[4][10] |
| Injection Volume | 5-10 µL[4][8] |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| MRM Transitions | Metformin: m/z 130.1 → 60.0/71.0[4][8] Metformin-d6 (IS): m/z 136.2 → 60.0[8] |
| Dwell Time | 100-200 ms |
| Ion Source Temp. | 325 °C[4] |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[3] Key validation parameters are summarized below.
Table 1: Typical Calibration Curve and LLOQ
| Parameter | Typical Value |
|---|---|
| Linearity Range | 10 - 5000 ng/mL[4][10] |
| Correlation Coefficient (r²) | > 0.99[8] |
| LLOQ | 10 ng/mL[8] |
Table 2: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 10 | < 15% | < 15% | ± 20% |
| LQC | 30 | < 15% | < 15% | ± 15% |
| MQC | 500 | < 15% | < 15% | ± 15% |
| HQC | 4000 | < 15% | < 15% | ± 15% |
(Values are representative and should be established for each specific assay)
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
|---|---|
| Extraction Recovery | > 85%[11] |
| Matrix Effect | Minimal ion suppression or enhancement observed |
(Evaluated by comparing analyte response in post-extraction spiked samples to that in neat solution)[8]
Mandatory Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Metformin's Mechanism of Action
Metformin's primary therapeutic effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway in hepatocytes.[2][12]
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct injection analysis of oxypurinol and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assay Development for Inhibix
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide for the in-vitro characterization of "Inhibix," a novel small molecule inhibitor targeting the MAPK-like Kinase 1 (MLK1). The MLK1 signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers. These protocols detail the necessary biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of Inhibix.
The following sections outline the experimental workflows for:
-
Biochemical Potency Assessment: Direct measurement of Inhibix's inhibitory activity against purified MLK1 enzyme.
-
Cellular Potency Assessment: Evaluation of Inhibix's effect on the viability of a cancer cell line dependent on MLK1 signaling.
-
Target Engagement Confirmation: Verification of Inhibix binding to MLK1 within a cellular context.
MLK1 Signaling Pathway
The MLK1 pathway is initiated by upstream growth factors, leading to the phosphorylation and activation of MLK1. Activated MLK1, in turn, phosphorylates and activates downstream substrates, culminating in the transcription of genes that promote cell survival and proliferation. Inhibix is designed to block the kinase activity of MLK1, thereby inhibiting this pro-survival signal.
Experimental Protocols & Workflows
Protocol 1: MLK1 Kinase Activity Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced during the MLK1 kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibix potency is determined by measuring the reduction in ADP production in its presence.
Experimental Workflow:
Methodology:
-
Materials:
-
Purified recombinant MLK1 enzyme
-
MLK1 peptide substrate (e.g., Myelin Basic Protein)
-
ATP (Adenosine Triphosphate)
-
Inhibix (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of Inhibix in DMSO, followed by a further dilution in assay buffer.
-
Add 2.5 µL of the diluted Inhibix or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate solution containing MLK1 and peptide substrate in assay buffer. Add 2.5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration typically at Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme) and fit the results to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This cell-based assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP signal in the presence of Inhibix suggests a cytotoxic or cytostatic effect, thereby indicating cellular potency.
Experimental Workflow:
Methodology:
-
Materials:
-
Cancer cell line with active MLK1 signaling (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Inhibix (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare a serial dilution of Inhibix in culture medium.
-
Add 10 µL of the diluted Inhibix or medium (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and calculate the EC50 value from a dose-response curve.
-
Data Presentation
Quantitative data from the assays should be summarized to allow for clear comparison of compound potency and efficacy.
Table 1: Biochemical and Cellular Potency of Inhibix
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Replicates (n) |
|---|---|---|---|---|
| Biochemical | MLK1 Kinase | IC50 | 15.2 | 3 |
| Cell-Based | HCT116 Cells | EC50 | 125.8 | 3 |
Assay Development Logic
The overall strategy follows a hierarchical approach, starting with direct target inhibition and progressing to cellular effects. This ensures that the observed cellular phenotype is linked to the biochemical activity of the compound.
Application Notes: Paclitaxel Experimental Design for Cell Culture
Introduction
Paclitaxel is a premier antineoplastic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers.[1] As a member of the taxane (B156437) drug class, its primary mechanism of action involves the disruption of microtubule dynamics.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilization, which in turn prevents the disassembly required for mitotic spindle formation and chromosome segregation during cell division.[2] This interference with microtubule function leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.
These application notes provide a comprehensive framework for designing and executing cell culture experiments to evaluate the efficacy and mechanism of action of Paclitaxel. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate robust and reproducible research.
Core Signaling Pathway and Mechanism of Action
Paclitaxel exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton. This targeted disruption initiates a cascade of events culminating in apoptosis. The drug's interaction with microtubules activates several signaling pathways, including the c-Jun N-terminal kinase (JNK/SAPK) pathway, and modulates the function of apoptosis-regulating proteins like the Bcl-2 family.
Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and causing G2/M arrest, which activates apoptotic pathways.
Experimental Design and Workflow
A logical and structured experimental workflow is crucial for investigating the effects of Paclitaxel. The process begins with determining the compound's cytotoxic potential, followed by mechanistic studies to understand how it induces cell death.
Caption: A phased approach: first determine cytotoxicity (IC50), then investigate the mechanism via cell cycle and apoptosis assays.
Key Experiments and Protocols
Experiment 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Paclitaxel in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of Paclitaxel (e.g., 0.1 nM to 1000 nM). Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix gently to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Paclitaxel that inhibits 50% of cell growth).
Expected Quantitative Data:
The IC50 value of Paclitaxel varies depending on the cell line and exposure time.
| Cell Line | Exposure Time | Reported IC50 Range (nM) | Reference(s) |
| HeLa | 24 h | 2.5 - 7.5 nM | |
| MCF-7 | 24 h | 7.5 nM | |
| MCF-7 | 72 h | 6.6 - 14.0 nM |
Experiment 2: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This protocol uses propidium iodide, a fluorescent dye that intercalates with DNA, to analyze the cell cycle distribution of a cell population via flow cytometry.
Protocol:
-
Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates. After 24 hours, treat the cells with Paclitaxel at its predetermined IC50 concentration and an untreated control.
-
Incubation: Incubate for a period known to induce cell cycle arrest, typically 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events. The fluorescence intensity of PI is directly proportional to the DNA content.
Expected Quantitative Data:
Paclitaxel treatment is expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference(s) |
| Jurkat (Control) | Untreated | 55.0% | 23.5% | 21.5% | |
| Jurkat (Treated) | 0.05 mg/L Paclitaxel (14h) | 34.4% | 24.3% | 41.3% | |
| Glioma (DBTRG) | Untreated | 41.8% | 16.4% | 41.8% | |
| Glioma (DBTRG) | Paclitaxel | 4.6% | 5.4% | 90.0% |
Experiment 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with Paclitaxel at the IC50 concentration as described in the previous protocol. Incubate for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Expected Quantitative Data:
Paclitaxel treatment should lead to a significant increase in the percentage of apoptotic cells.
| Cell Line | Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control | Untreated | ~2-5% | ~1-3% |
| Treated | Paclitaxel (IC50) | Increased (e.g., 15-30%) | Increased (e.g., 10-25%) |
Logical Relationship of Experiments
The chosen experiments follow a logical progression from identifying a biological effect to elucidating the underlying mechanism.
Caption: The experimental logic: confirm cytotoxicity, then investigate the cell cycle and apoptosis as the underlying mechanisms.
References
Application Note & Protocol: In Vivo Administration of Rapamycin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165) is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for regulating cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2.[1][2][4] Rapamycin primarily inhibits mTORC1, which is sensitive to its effects.[2] Due to its central role in cell signaling, rapamycin and its analogs (rapalogs) are widely used in preclinical in vivo studies for cancer, aging, and immunology.[3][5] Its efficacy in vivo is highly dependent on the formulation, administration route, and dosage regimen. This document provides detailed protocols and compiled data to guide the design and execution of in vivo studies using rapamycin in animal models.
Mechanism of Action: mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of mammalian metabolism and physiology.[4] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[1][6] Upon entering a cell, rapamycin binds to the FK506-binding protein of 12 kDa (FKBP12).[7] This rapamycin-FKBP12 complex then binds directly to and inhibits mTORC1.[4][7] The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in reduced protein synthesis and cell growth.[2]
Quantitative Data Summary
Pharmacokinetics in Mice
The pharmacokinetic profile of rapamycin can vary based on the dose and formulation. The following table summarizes key parameters from a study in male CD2F1 mice following intravenous (IV) injection of a rapamycin prodrug.
| Dose (mg/kg) | Apparent Half-Life (h) | Total Plasma Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Reference |
| 10 | 2.1 | 12.5 | 1.73 | [8] |
| 50 | - | 39.3 | - | [8] |
| 100 | 4.8 | ~39.3 | 8.75 | [8] |
Note: Data derived from a water-soluble rapamycin prodrug, which serves as a slow-release delivery system for rapamycin.[8]
Efficacy in Mouse Cancer Models
Rapamycin has demonstrated significant anti-tumor effects across various mouse models.[5][9]
| Mouse Strain | Tumor Model | Administration Route | Dosage (mg/kg) | Efficacy Outcome | Reference |
| PyV-mT Transgenic | Met-1 Mammary Carcinoma | Intraperitoneal (i.p.) | 3.0 | ~80% reduction in tumor size after 14 days | [9] |
| PyV-mT Transgenic | Met-1 Mammary Carcinoma | Intraperitoneal (i.p.) | 12.0 | Further dose-dependent growth inhibition | [9] |
| p53-/- | Spontaneous Tumors | Oral Gavage | 0.5 mg/kg/day | Extended mean lifespan by 30% and delayed tumor development | [10] |
| A/J Mice | NNK-induced Lung Tumors | Intraperitoneal (i.p.) | 1.5 mg/kg (every other day) | Decreased tumor multiplicity by 90% | [10] |
| Pten-knockout | Prostate Cancer | Oral (nanoformulation) | 0.1 and 0.5 | Low dose showed superior efficacy in preventing prostate cancer | [11] |
Toxicity and Side Effects in Mice
While effective, rapamycin administration can be associated with side effects, particularly with chronic or high-dose use.
| Model | Dosage | Observation | Outcome | Reference |
| C57BL/6J Mice | 14 ppm in diet (chronic) | Glucose tolerance test | Impaired response | [12] |
| Male UM-HET3 Mice | 4.7 - 42 ppm in diet (from 9 months) | Testicular histology | High incidence of testicular degeneration | [13] |
| A/J Mice | 10 mg/kg (inhalation) | Body weight | Slower body weight gain compared to control | [14] |
| BALB/c Mice | 1.0 and 5.0 mg/kg/day (i.p.) | Glucose homeostasis | Erratic blood glucose control in islet allograft model | [15] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection
This is a common protocol for preparing a rapamycin solution for IP administration in mice. Due to rapamycin's poor water solubility, a co-solvent system is required.
Materials:
-
Rapamycin powder
-
100% Ethanol (B145695) (ACS grade or higher)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile deionized water or saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
Vehicle Preparation:
-
Working Solution Preparation (e.g., 1 mg/mL):
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
To prepare 10 mL of a 1 mg/mL working solution, combine the following in a sterile tube:
-
Vortex the solution until it is clear and homogenous.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.[17]
-
Note: The final concentration can be adjusted by varying the amount of stock solution added. Always prepare a vehicle-only control solution for the control group.
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 2 mg/kg dose in a 25g mouse, inject 50 µL of a 1 mg/mL solution).
-
Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27-gauge).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study in a mouse xenograft model.
Conclusion
Rapamycin is a critical tool for probing the mTOR pathway in in vivo animal models. Successful and reproducible outcomes depend on meticulous preparation of formulations and adherence to consistent administration protocols. The data and methods presented here provide a comprehensive guide for researchers. However, it is crucial to note that optimal doses and schedules may vary depending on the specific animal model, strain, and research question.[11][20] Therefore, pilot studies to determine the maximum tolerated dose (MTD) and optimal biological dose are often recommended.[14]
References
- 1. cusabio.com [cusabio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 13. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pharm.ucsf.edu [pharm.ucsf.edu]
- 18. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 19. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 20. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
Application Notes and Protocols for Preparing "Compound X" Stock Solutions
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a desired, lower concentration for experimental use.[1][2] Preparing a concentrated stock solution minimizes repetitive weighing of small quantities, thereby reducing measurement errors and enhancing consistency across experiments.[3] Furthermore, many compounds exhibit greater stability for longer-term storage in a concentrated form.[3]
This document provides a comprehensive guide to preparing stock solutions of a generic "Compound X," covering critical calculations, solvent selection, dissolution techniques, and best practices for storage and handling.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of "Compound X" is the first step in preparing an accurate stock solution. This data is typically available from the compound supplier's Safety Data Sheet (SDS) or Certificate of Analysis (CoA).
| Property | Value | Source / Notes |
| Compound Name | Compound X | User to specify |
| Molecular Formula | User to specify | e.g., C₁₆H₁₃ClN₂O |
| Molecular Weight (MW) | User to specify | g/mol |
| Appearance | User to specify | e.g., White to off-white solid |
| Purity | User to specify | e.g., >99% (HPLC) |
Solubility is a critical parameter that dictates the choice of solvent and the maximum achievable stock concentration.[4] If solubility data is not provided, it may need to be determined empirically.[5]
| Solvent | Solubility | Temperature (°C) | Source / Notes |
| DMSO | User to specify | Room Temp | e.g., ≥50 mg/mL |
| Ethanol | User to specify | Room Temp | e.g., ≥25 mg/mL |
| Water | User to specify | Room Temp | e.g., Insoluble or <0.1 mg/mL |
| PBS (pH 7.4) | User to specify | Room Temp | e.g., Precipitates |
Protocol: Preparing a Molar Stock Solution
This protocol details the preparation of a 10 mM stock solution of "Compound X" in Dimethyl Sulfoxide (DMSO).
Required Materials and Equipment
-
Compound X powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[6]
-
Calibrated analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Appropriate size volumetric flask (e.g., 10 mL) or sterile microcentrifuge tubes[7][8]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator[5]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves[7]
Pre-Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the solute must be calculated.[1][9]
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
| Parameter | Symbol | Example Value |
| Desired Concentration | C | 10 mM (0.01 mol/L) |
| Desired Volume | V | 10 mL (0.01 L) |
| Molecular Weight | MW | 300 g/mol (Example) |
Example Calculation: Mass (mg) = 10 mmol/L x 0.01 L x 300 g/mol = 3 mg
Step-by-Step Experimental Procedure
-
Preparation : Ensure the workspace is clean.[7] Put on all required PPE.
-
Weighing : Place a weigh boat on the calibrated analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 3.0 mg) of Compound X.[1] It is better to dissolve the entire contents of a pre-weighed vial if available to avoid errors from weighing very small amounts.[10]
-
Transfer : Quantitatively transfer the weighed powder into a 10 mL volumetric flask or an appropriate sterile tube.[1] A funnel can be used to prevent loss of powder.[8] Rinse the weigh boat with a small amount of the solvent (DMSO) and add the rinse to the flask to ensure a complete transfer.[1]
-
Solvent Addition : Add a portion of the solvent (e.g., 5-7 mL of DMSO) to the flask. Do not fill to the final volume yet.[2]
-
Dissolution : Gently swirl the flask or use a vortex mixer to dissolve the compound.[5][7] If the compound is difficult to dissolve, sonication for 5-10 minutes can be applied.[5] Gentle warming may be used, but the compound's temperature stability must be considered.[5] Visually inspect the solution to ensure all solid has dissolved completely.
-
Bringing to Volume : Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask (the bottom of the meniscus should be on the line).
-
Homogenization : Cap the flask securely and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, amber, or opaque microcentrifuge tubes.[3][5]
-
Labeling : Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[3][11]
-
Storage : Store the aliquots under the recommended conditions, typically at -20°C or -80°C for long-term storage.[3] Consult the manufacturer's data sheet for specific storage temperature and light sensitivity information.[3][12]
Visual Protocols and Workflows
Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution from a solid compound.
Solvent Selection Decision Pathway
Caption: Decision pathway for selecting an appropriate solvent.
Best Practices and Considerations
-
Solvent Choice : The choice of solvent is critical. While DMSO is a versatile solvent capable of dissolving many nonpolar compounds, it can be toxic to cells, typically at concentrations above 0.5-1%.[4][10] Always check the compatibility of the solvent with your experimental system.[4] Other common solvents include ethanol, methanol, and sterile water.[3][13]
-
Safety : Always handle chemical compounds and solvents in a well-ventilated area or a chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[14] DMSO can facilitate the absorption of other chemicals through the skin, so proper glove use is essential.[7]
-
Storage and Stability : Store stock solutions protected from light in tightly sealed containers.[3][12] Avoid repeated freeze-thaw cycles.[5] The stability of the compound in solution should be known; if not, it is advisable to prepare fresh stock solutions regularly.
-
Quality Control : For critical applications, the concentration and purity of the stock solution can be verified using analytical methods such as HPLC or UV-Vis spectrophotometry.[5] A visual inspection for precipitation or color change before use is always recommended.[15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 11. csstc.org [csstc.org]
- 12. Chemical Storage Principles & Best Practices | Safe Chemical Storage [safetystoragesystems.co.uk]
- 13. calpaclab.com [calpaclab.com]
- 14. moravek.com [moravek.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Acetylsalicylic Acid (Aspirin)
Stability Issues in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the challenges associated with the instability of Acetylsalicylic Acid (Aspirin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Acetylsalicylic Acid (Aspirin) solution degrading?
A1: Acetylsalicylic Acid is highly susceptible to hydrolysis in aqueous environments, breaking down into salicylic (B10762653) acid and acetic acid.[1][2][3] This degradation is a primary cause of instability and can significantly impact experimental results. The rate of this reaction is influenced by several factors, including pH, temperature, and the presence of certain buffer salts.[1]
Q2: What is the optimal pH for preparing a stable Aspirin (B1665792) solution?
A2: Aspirin exhibits its greatest stability in mildly acidic conditions, typically within a pH range of 2-3.[1] Under highly acidic (pH < 2) or neutral to alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[1] For many experimental purposes, a buffered solution is recommended to maintain a stable pH.
Q3: How does temperature affect the stability of Aspirin solutions?
A3: The rate of Aspirin hydrolysis is directly proportional to temperature.[1] Storing solutions at elevated temperatures will accelerate degradation. For instance, a more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[1][4] It is crucial to prepare solutions fresh and store them at low temperatures (e.g., 2-8°C) to minimize degradation.[1]
Q4: Can the type of buffer used affect the stability of my Aspirin solution?
A4: Yes, certain buffers can catalyze the hydrolysis of Aspirin. For example, phosphate (B84403) buffers have been shown to significantly accelerate this degradation.[1][4] Citrate (B86180) or acetate (B1210297) buffers are often preferred for preparing Aspirin solutions as they help maintain the desired acidic pH without promoting degradation.[1]
Q5: What are the primary degradation products of Aspirin in an aqueous solution?
A5: The primary degradation pathway for Aspirin in aqueous solutions is hydrolysis, which yields salicylic acid and acetic acid.[1][2][3] In some cases, particularly under thermal stress, other minor degradation products such as acetylsalicylsalicylic acid and salicylsalicylic acid may be formed.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency or unexpected experimental results. | Aspirin has degraded into salicylic acid and acetic acid. | Prepare solutions fresh before each experiment. Use a pH 2-3 citrate or acetate buffer. Store stock solutions at 2-8°C for no more than 24 hours or freeze for longer-term storage.[1] |
| Precipitate forms in the solution. | Salicylic acid, a product of Aspirin hydrolysis, has lower solubility in water and may precipitate, especially at lower pH and higher concentrations. | Ensure the pH is not too low. Consider using a co-solvent like polyethylene (B3416737) glycol or ethanol (B145695) to increase solubility.[1][2] Prepare a more dilute solution if possible. |
| Inconsistent results between experiments. | The rate of hydrolysis is being affected by variable conditions. | Strictly control the pH, temperature, and buffer composition of your solutions. Use a stability-indicating analytical method like HPLC to confirm the concentration of intact Aspirin. |
Data Presentation: Hydrolysis Rate
The stability of Acetylsalicylic Acid is highly dependent on pH and temperature. The hydrolysis reaction typically follows pseudo-first-order kinetics.
Table 1: Effect of Temperature on Aspirin Hydrolysis Rate Constant (k) at pH 7.4
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 25 | 7.0 x 10⁻⁶ |
| 37 | 1.0 x 10⁻⁵ |
| 50 | 4.0 x 10⁻⁵ |
| 75 | 3.0 x 10⁻⁴ |
| 85 | 4.0 x 10⁻⁴ |
Data adapted from a study on the kinetics of Aspirin hydrolysis. The reaction was treated as pseudo-first order in a phosphate-buffered saline solution.[6]
Table 2: Effect of pH on Aspirin Stability
| pH | Stability Profile |
| < 2 | Increased rate of acid-catalyzed hydrolysis.[1] |
| 2 - 3 | Region of maximum stability.[1] |
| 4 - 8 | The rate of hydrolysis is relatively independent of pH in this range.[7] |
| > 8 | Increased rate of base-catalyzed hydrolysis.[1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aspirin Solution
Objective: To prepare a relatively stable aqueous solution of Acetylsalicylic Acid for in-vitro experiments.
Materials:
-
Acetylsalicylic Acid (Aspirin) powder
-
Citric Acid
-
Sodium Citrate
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 3.0):
-
Dissolve the appropriate amounts of citric acid and sodium citrate in deionized water to achieve the target pH.
-
Verify the pH using a calibrated pH meter and adjust as necessary.
-
-
Dissolve Aspirin:
-
Storage:
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify Acetylsalicylic Acid and its primary degradation product, Salicylic Acid, to assess solution stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile (B52724) (50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 246 nm.[5]
Procedure:
-
Sample Preparation:
-
Prepare Aspirin solutions under the desired test conditions (e.g., different buffers, temperatures).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[8]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak areas for Acetylsalicylic Acid and Salicylic Acid.
-
Calculate the concentration of each compound by comparing the peak areas to those of a reference standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protmed.uoradea.ro [protmed.uoradea.ro]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing [Compound Name] Treatment Duration
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the treatment duration of [Compound Name] in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for [Compound Name]?
A1: The initial step is to conduct a literature search to understand the mechanism of action of [Compound Name] and its known effects.[1] Following this, a time-course experiment is crucial. This involves treating your cells or animal models with a fixed concentration of [Compound Name] and evaluating the desired endpoint at multiple time points (e.g., 24, 48, 72 hours).[2][3] This will provide an initial window for the compound's activity.
Q2: How does the optimal treatment duration differ for various experimental endpoints?
A2: The ideal exposure time is highly dependent on the biological question you are asking.
-
Signaling Pathway Inhibition: Short incubation times, ranging from minutes to a few hours (e.g., 0, 15, 30, 60, 120 minutes), are often sufficient to observe changes in protein phosphorylation.[2]
-
Cell Viability and Proliferation Assays: Longer durations, typically 48 to 72 hours or more, are usually necessary to see significant changes in cell numbers.[2]
-
Apoptosis Assays: Intermediate time points, such as 24 to 48 hours, are often suitable for detecting markers like caspase activation.
Q3: Should I change the media and re-apply [Compound Name] during a long-term experiment?
A3: For long-term assays (typically over 3 days), nutrient depletion and acidification of the media can become confounding factors. In such cases, re-feeding the cells and re-applying the compound may be necessary. A common approach is to replace one-third to one-half of the old media with fresh media containing the compound. However, be aware that this can introduce variability.
Q4: How does the optimal treatment duration in cell culture (in vitro) translate to animal models (in vivo)?
A4: Translating in vitro findings to in vivo models is complex. In vitro studies are conducted in a controlled environment, whereas in vivo systems involve multifaceted processes like drug metabolism, distribution, and excretion. Therefore, a promising in vitro result does not always guarantee in vivo efficacy. In vivo studies are essential to understand the overall effect of the compound on a whole organism.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of [Compound Name] at any time point. | 1. Sub-optimal incubation time: The duration may be too short to induce a significant effect. 2. Low compound concentration: The concentration might be insufficient to be effective in your specific cell line. 3. Cell line resistance: The cells may have intrinsic or acquired resistance to the compound. | 1. Extend the time-course: Test longer incubation times (e.g., 96 hours). 2. Perform a dose-response experiment: Determine the IC50 value to ensure you are using an effective concentration. 3. Test a different cell line: Verify the compound's activity in a potentially more sensitive cell line. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. 2. Edge effects in multi-well plates: Wells on the edge of the plate are prone to evaporation. 3. Compound instability: The compound may be degrading in the culture medium over time. | 1. Ensure proper mixing: Thoroughly mix the cell suspension before seeding. 2. Avoid outer wells: Fill the outer wells with sterile PBS or media to maintain humidity. 3. Check compound stability: Consult the manufacturer's data sheet and consider the stability of the compound in your experimental conditions. |
| Increased cell proliferation at low concentrations of [Compound Name]. | This phenomenon, known as hormesis, can sometimes occur where low doses of a substance produce a stimulatory response. | Acknowledge this in your analysis. It is a real biological response. Focus on the concentration range that produces the desired inhibitory effect. |
| Unexpected toxicity at all tested durations. | 1. Compound is highly cytotoxic: The chosen concentrations may be too high for your cell line. 2. Solvent toxicity: The solvent (e.g., DMSO) concentration might be too high. | 1. Use a lower concentration range: Start with nanomolar concentrations and perform serial dilutions. 2. Reduce the final solvent concentration: Typically, keep the solvent concentration below 0.5%. |
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to identify the optimal treatment duration of [Compound Name] for a specific endpoint.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of [Compound Name] and dilute it to the desired final concentration in culture medium.
-
Treatment: Treat the cells with [Compound Name]. Include a vehicle control (medium with solvent only).
-
Incubation and Endpoint Measurement: Incubate the plates for various durations (e.g., 6, 12, 24, 48, 72 hours). At each time point, measure your desired endpoint (e.g., cell viability, protein expression).
-
Data Analysis: Plot the measured effect against the treatment duration to identify the time point at which the desired effect is optimal.
Protocol 2: Time-Dependent Dose-Response Experiment
This protocol helps to determine the IC50 or EC50 of [Compound Name] at different time points.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of [Compound Name] in culture medium. It's common to use a wide range of concentrations initially.
-
Treatment: Treat the cells with the different concentrations of [Compound Name].
-
Incubation: Incubate the plates for your chosen time points (e.g., 24, 48, and 72 hours), based on your initial time-course experiment.
-
Endpoint Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: For each time point, plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Time-Course Data for [Compound Name] on Cell Viability
| Treatment Duration (hours) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 12 | 95 ± 5.1 |
| 24 | 78 ± 6.2 |
| 48 | 52 ± 4.8 |
| 72 | 35 ± 3.9 |
Table 2: Hypothetical IC50 Values for [Compound Name] at Different Treatment Durations
| Treatment Duration (hours) | IC50 (µM) |
| 24 | 15.2 |
| 48 | 8.7 |
| 72 | 4.1 |
Visualizations
Caption: Workflow for optimizing [Compound Name] treatment duration.
Caption: Decision tree for troubleshooting lack of treatment effect.
Caption: Effect of treatment duration on a signaling pathway.
References
Technical Support Center: Aspirin (Acetylsalicylic Acid) Synthesis
Welcome to the technical support center for Aspirin (B1665792) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of acetylsalicylic acid from salicylic (B10762653) acid and acetic anhydride (B1165640).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Consistently Low Product Yield
Question: My final yield of aspirin is consistently lower than expected. What are the potential causes and how can I improve it?
Answer: A low yield in aspirin synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The acetylation of salicylic acid may not have gone to completion. Ensure you are using an appropriate catalyst and providing adequate reaction time and temperature.[1][2] Increasing the reaction temperature has been shown to improve yield.[3]
-
Hydrolysis of Product: Aspirin can hydrolyze back to salicylic acid and acetic acid, particularly in the presence of moisture.[4][5] This can occur if the reaction is exposed to moist air or if water is introduced prematurely during the workup. Formulations with high concentrations of aspirin often smell like vinegar due to this decomposition.
-
Procedural Losses: Significant amounts of product can be lost during transfers between glassware, filtration, and washing steps. Ensure careful transfer and minimal washing with ice-cold solvent to reduce loss.
-
Side Reactions: The presence of impurities or improper reaction conditions can lead to undesired side reactions, consuming your starting materials. For instance, the catalyst (sulfuric or phosphoric acid) could potentially cause sulfation on the aromatic ring.
-
Impure Reactants: The purity of your starting materials, salicylic acid and acetic anhydride, is critical. Impurities will not react to form the desired product, thus lowering the potential yield. Old acetic anhydride may have already reacted with moisture in the air.
Issue 2: Product is Impure (Presence of Salicylic Acid)
Question: My synthesized aspirin appears to be impure. A ferric chloride test gives a positive purple result. How can I improve its purity?
Answer: A purple color with ferric chloride indicates the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group that aspirin lacks. The most effective method to remove this impurity is recrystallization.
-
Recrystallization: This purification technique is essential for removing unreacted salicylic acid and other soluble impurities. The crude product is dissolved in a minimum amount of a warm solvent (like ethanol) and then a non-solvent (like cold water) is slowly added to induce crystallization of the purer aspirin, leaving impurities dissolved in the solvent mixture.
-
Washing: During vacuum filtration, washing the collected crystals with a small amount of ice-cold water can help remove residual acids (acetic acid, catalyst) and other soluble impurities. Be cautious, as excessive washing can lead to product loss due to aspirin's slight solubility in water.
Issue 3: Reaction Fails to Initiate or Stalls
Question: The reaction does not seem to be proceeding, and no crystals form upon cooling. What could be wrong?
Answer: A stalled or failed reaction is often due to issues with the reactants or the catalyst.
-
Catalyst Absence or Inactivity: The synthesis of aspirin requires an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to speed up the esterification reaction. Without it, the reaction is extremely slow. Ensure you have added the correct amount of catalyst.
-
Degraded Acetic Anhydride: Acetic anhydride is highly reactive with water. If the reagent bottle has been open for a long time, it may have hydrolyzed to acetic acid, rendering it ineffective as an acetylating agent. Using fresh acetic anhydride is crucial.
-
Insufficient Heating: The reaction requires heating to proceed at a reasonable rate. Maintaining the optimal reaction temperature is key to driving the reaction to completion. However, excessively high temperatures or prolonged heating can cause the synthesized aspirin to decompose.
Data Presentation
Table 1: Effect of Reaction Temperature on Aspirin Yield and Purity
This table summarizes findings on how varying the reaction temperature affects the final product. The study maintained a constant reaction time of 20 minutes with phosphoric acid as the catalyst.
| Reaction Temperature (°C) | Average Yield (%) | Average Purity (%) |
| 50 | 65.2 | 75.1 |
| 60 | 72.8 | 81.3 |
| 70 | 78.5 | 88.9 |
| 80 | 83.4 | 93.7 |
(Data adapted from a study on the effect of temperature on aspirin synthesis.)
Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid
This procedure outlines the standard laboratory synthesis of aspirin.
-
Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask.
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring it washes down any salicylic acid crystals on the walls.
-
Carefully add 5-8 drops of a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid).
-
Gently swirl the flask to mix the reactants.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 70-80°C) for approximately 15-20 minutes.
-
Remove the flask from the heat and allow it to cool. Cautiously add 2 mL of distilled water to the flask to hydrolyze any excess acetic anhydride.
-
Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the product to dry completely before weighing to calculate the final yield.
Protocol 2: Purity Test with Ferric Chloride
This qualitative test detects the presence of unreacted salicylic acid.
-
Label three test tubes.
-
In the first, place a small crystal of your synthesized aspirin.
-
In the second, place a crystal of pure salicylic acid (positive control).
-
In the third, place a crystal from a commercial aspirin tablet (negative control).
-
Add approximately 1 mL of deionized water to each test tube.
-
Add 1-2 drops of 1% ferric chloride (FeCl₃) solution to each tube and observe any color change.
-
A distinct purple or violet color indicates the presence of a phenolic hydroxyl group, meaning your sample is contaminated with salicylic acid.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low aspirin yield.
Caption: Reaction pathway for aspirin synthesis showing reactants and potential side reactions.
References
Technical Support Center: Tamoxifen Assay Variability and Reproducibility
This guide provides troubleshooting and frequently asked questions (FAQs) to address common issues of variability and reproducibility encountered during experiments with Tamoxifen.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Tamoxifen?
A1: Tamoxifen is a selective estrogen receptor modulator (SERM) with a dual mechanism of action.[1] Primarily, it acts as an estrogen receptor (ER) antagonist in breast tissue by competitively binding to estrogen receptors, which blocks estradiol (B170435) from activating the receptor.[2][3] This interference inhibits the estrogen-driven growth of breast cancer cells.[3] Secondly, Tamoxifen can induce apoptosis (programmed cell death) in cells that are estrogen receptor positive.[2] This effect is thought to occur through the inhibition of protein kinase C, which in turn prevents DNA synthesis.
Q2: What are the main sources of variability in Tamoxifen concentration measurements in patient samples?
A2: Significant inter-individual variability in the plasma concentrations of Tamoxifen and its active metabolites (endoxifen and 4-hydroxytamoxifen) is a known issue. The primary factors contributing to this variability include:
-
Genetic Polymorphisms: Variations in cytochrome P450 (CYP) enzymes, particularly CYP2D6, are a major source of variability in Tamoxifen metabolism. The CYP2D6 genotype can account for up to 54% of the variability in endoxifen (B1662132) concentration.
-
Patient-Specific Factors: Age, weight, and menopausal status can also influence the pharmacokinetics of Tamoxifen.
-
Co-medication: Concurrent use of other drugs can affect Tamoxifen metabolism.
-
Patient Adherence: Non-adherence to treatment regimens is another significant factor.
Q3: My cell viability assay results with Tamoxifen are highly variable. What are the common causes?
A3: High variability in cell viability assays (e.g., MTT, XTT) can arise from several experimental factors:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to varied results. It's crucial to ensure a single-cell suspension before seeding.
-
Solvent Concentration: Tamoxifen is often dissolved in solvents like DMSO or ethanol, which can be toxic to cells at high concentrations. The final solvent concentration should be kept low (typically <0.1%) and a vehicle control (media with the same solvent concentration) must be included.
-
Incubation Time: The incubation time for the viability reagent is critical for optimal signal development. Adhering to the manufacturer's protocol is essential.
-
Presence of Estrogens in Media: Phenol (B47542) red in standard culture media has estrogenic activity and can interfere with Tamoxifen's action. Using phenol red-free medium and charcoal-stripped serum is critical to eliminate exogenous estrogenic activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Tamoxifen in Cell-Based Assays
-
Potential Cause: Cell density and confluency can affect the cellular response to Tamoxifen.
-
Troubleshooting Step: Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Potential Cause: The specific cell line and its passage number can influence sensitivity to Tamoxifen.
-
Troubleshooting Step: Use a consistent cell line and passage number across experiments. Regularly perform cell line authentication.
-
-
Potential Cause: Variability in the preparation and storage of Tamoxifen stock solutions.
-
Troubleshooting Step: Prepare high-concentration stock solutions in a suitable solvent like DMSO or ethanol, aliquot, and store at -20°C to prevent repeated freeze-thaw cycles.
-
Issue 2: Low or No Response to Tamoxifen in Estrogen Receptor-Positive (ER+) Cells
This can be a sign of acquired resistance or experimental artifacts.
-
Potential Cause: Development of Tamoxifen resistance in the cell line.
-
Troubleshooting Step: Analyze the expression of key proteins involved in Tamoxifen resistance, such as ERα, HER2, and EGFR. Resistance can be associated with an increased expression of HER2 and/or EGFR.
-
-
Potential Cause: Presence of interfering substances in the culture medium.
-
Troubleshooting Step: As mentioned, use phenol red-free media and charcoal-stripped serum to avoid estrogenic effects that can counteract Tamoxifen.
-
Issue 3: Discrepancies in Tamoxifen and Metabolite Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for quantifying Tamoxifen and its metabolites, but results can vary.
-
Potential Cause: Co-elution of isomeric metabolites.
-
Troubleshooting Step: Ensure the LC-MS/MS method can chromatographically separate critical isomers like (Z)-endoxifen and (Z)-4-hydroxytamoxifen from other forms, as their overestimation can occur with non-selective methods.
-
-
Potential Cause: Variability in sample preparation and extraction.
-
Troubleshooting Step: Standardize sample handling and extraction procedures. Use of internal standards is crucial for accurate quantification.
-
Data Presentation
Table 1: Comparative IC50 Values for 4-Hydroxytamoxifen (4-OHT) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 | 3.8 | 7.6 |
| T47D | 0.75 | 4.0 | 5.3 |
| MCF-7 | 3.2 | >10 | >3.1 |
| T47D | 4.2 | >10 | >2.4 |
Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure.
Table 2: Reproducibility of Tamoxifen and Metabolite Quantification using LC-MS/MS
| Analyte | Intra-assay Reproducibility (% CV) | Inter-assay Reproducibility (% CV) | Accuracy (%) |
| Tamoxifen and its metabolites | 0.2 - 8.4 | 0.6 - 6.3 | 86 - 103 |
CV = Coefficient of Variation. Data from a validated LC-MS/MS method for Tamoxifen and its metabolite isomers.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Tamoxifen Cytotoxicity
This protocol is for determining the IC50 of Tamoxifen and assessing the viability of breast cancer cell lines (e.g., MCF-7).
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of Tamoxifen in DMSO. Create serial dilutions in phenol red-free culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of Tamoxifen. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Tamoxifen's dual mechanism of action in ER+ cells.
Caption: A logical workflow for troubleshooting assay variability.
References
Technical Support Center: Acetylsalicylic Acid (Aspirin)
Welcome to the technical support center for Acetylsalicylic Acid (Aspirin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of aspirin (B1665792) and to troubleshoot common issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aspirin?
A1: Aspirin's primary degradation pathway is hydrolysis. The ester linkage in the acetylsalicylic acid molecule is susceptible to cleavage by water, which breaks the molecule down into salicylic (B10762653) acid and acetic acid.[1][2] This reaction can be accelerated by factors like pH, temperature, and moisture.[1][2][3][4][5] The acidic degradation products can also catalyze the reaction, a process known as autocatalysis.[2]
Q2: What is the optimal pH for preparing a stable aqueous aspirin solution?
A2: Aspirin exhibits its greatest stability in mildly acidic conditions, specifically within a pH range of 2-3.[1] Under highly acidic (pH < 2), neutral, or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[1][3] Therefore, for experimental purposes, using a buffered solution to maintain a stable acidic pH is highly recommended.[1]
Q3: How does temperature affect the stability of aspirin solutions?
A3: The rate of aspirin hydrolysis is directly proportional to temperature.[1] Storing aspirin solutions at elevated temperatures will significantly accelerate degradation. For instance, one study observed a more than fivefold increase in hydrolysis when the temperature was raised from 22.5°C to 37°C.[1] For maximum stability, solutions should be prepared fresh, kept on ice during experiments, and stored at low temperatures (2-8°C or frozen) if short-term storage is necessary.[1]
Q4: Which buffers are recommended for aspirin solutions?
A4: While buffers are crucial for maintaining a stable pH, some can catalyze aspirin hydrolysis. Phosphate buffers, for example, have been shown to accelerate degradation.[1][6] Citrate (B86180) or acetate (B1210297) buffers are generally preferred as they can maintain the desired acidic pH (2-3) without significantly promoting hydrolysis.[1]
Q5: How can I prevent aspirin degradation in solid formulations like tablets?
A5: To protect aspirin in solid dosage forms, it is critical to minimize moisture. Key strategies include:
-
Excipient Selection: Use excipients with low water activity. For example, maize starch is often a better choice than microcrystalline cellulose (B213188) (MCC).[2]
-
Manufacturing Process: Employ dry granulation or direct compression methods instead of wet granulation to avoid introducing moisture.[2]
-
Protective Coatings: Apply a polymer-based, moisture-protective coating to the tablets.[2]
-
Packaging: Store tablets in packaging with a high moisture barrier, such as cold-form aluminum blisters or tightly sealed HDPE bottles with foil induction seals.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of aspirin in an aqueous solution. | 1. Incorrect pH: The pH of the solution may be outside the optimal stability range of 2-3. 2. High Temperature: The solution is being stored or used at an elevated temperature. 3. Buffer Catalysis: The buffer system (e.g., phosphate) is accelerating hydrolysis. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the pH is between 2 and 3. Use a recommended buffer like citrate or acetate to maintain this pH.[1] 2. Control Temperature: Prepare solutions fresh before use. Keep the solution on ice during the experiment and store at 2-8°C for short-term storage (no more than 24 hours).[1] 3. Change Buffer: Switch to a non-catalyzing buffer system such as citrate or acetate.[1] |
| A precipitate forms in my concentrated aspirin stock solution. | 1. Salicylic Acid Precipitation: Salicylic acid, a product of hydrolysis, has lower aqueous solubility than aspirin and can precipitate out, especially at high concentrations and low pH.[1] | 1. Use a Co-solvent: Dissolve aspirin in a minimal amount of a co-solvent like ethanol (B145695), DMSO, or polyethylene (B3416737) glycol (PEG) before adding the aqueous buffer to increase the solubility of both aspirin and salicylic acid.[1] 2. Prepare a More Dilute Solution: If experimentally feasible, work with a lower concentration of aspirin.[1] |
| Aspirin tablets are failing stability tests due to high salicylic acid content. | 1. Inadequate Moisture Protection: The tablet coating is insufficient or the packaging is not protecting against humidity. 2. High Initial Moisture: Excipients or the manufacturing environment had high moisture content. 3. Incompatible Excipients: Certain excipients may hold or transfer moisture to the aspirin. | 1. Optimize Formulation & Packaging: Increase the thickness of the moisture-protective coating.[2] Use high-barrier packaging like Aclar or cold-form aluminum blisters instead of standard PVC blisters.[2] 2. Control Manufacturing Conditions: Ensure all excipients are thoroughly dried before use. Manufacture tablets in a low-humidity environment.[2] 3. Re-evaluate Excipients: Select excipients with low water activity, such as anhydrous lactose (B1674315) or maize starch.[2] |
Data & Experimental Protocols
Aspirin Stability Data
Table 1: Effect of pH and Temperature on Aspirin Hydrolysis Rate This table summarizes the pseudo-first-order rate constants (k) for aspirin hydrolysis at various temperatures.
| Temperature (°C) | Rate Constant (k) in s⁻¹ |
| 25 | 7.0 x 10⁻⁶ |
| 37 | 1.0 x 10⁻⁵ |
| 50 | 4.0 x 10⁻⁵ |
| 75 | 3.0 x 10⁻⁴ |
| 85 | 4.0 x 10⁻⁴ |
| (Data compiled from a study on buffered hydrolysis of aspirin)[7] |
Table 2: Impact of Packaging on Aspirin Tablet Stability This table shows the percentage of active aspirin remaining after 6 months of storage under accelerated conditions (40°C / 75% Relative Humidity).
| Packaging Type | % Active Aspirin Remaining |
| PVC Blisters | 84% |
| Aclar Blisters | 97% |
| Cold-Form Aluminum Blisters | 100% |
| HDPE Bottle with Foil Induction Seal | 99% |
| (Data compiled from stability studies on aspirin formulations)[2] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aspirin Stock Solution
-
Prepare Buffer: Prepare a 0.1 M citrate buffer. This is done by mixing 0.1 M citric acid and 0.1 M sodium citrate solutions until a calibrated pH meter reads a stable pH of 3.0.[1]
-
Dissolve Aspirin: Accurately weigh the required amount of acetylsalicylic acid powder.
-
Solubilize: To create a 10 mM stock solution, dissolve 18.02 mg of aspirin in 10 mL of the 0.1 M citrate buffer (pH 3.0).[1]
-
Aid Solubility (if needed): If solubility is an issue, first dissolve the aspirin powder in a minimal volume of ethanol or DMSO before adding the buffer to the final volume.[1]
-
Use Immediately: For best results, use the solution immediately. If short-term storage is required, store at 2-8°C for no longer than 24 hours or aliquot and freeze at -20°C for longer-term storage.[1]
Protocol 2: Stability-Indicating HPLC Method for Aspirin and Salicylic Acid
This protocol provides a general methodology for the quantitative analysis of aspirin and its primary degradation product, salicylic acid.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 100 x 4.6 mm, 5µm) or equivalent.[2]
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 85:14:1 v/v/v).[2] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.5 mL/min.[2]
-
Detection Wavelength: 275 nm.[2]
-
Sample Preparation: Dilute the aspirin solution or dissolved tablet powder with the mobile phase to a concentration within the calibrated range of the instrument.
-
Analysis: Inject the sample into the HPLC system. The retention times for aspirin and salicylic acid will be distinct, allowing for their separation and quantification based on the peak area relative to standard curves.
Visualizations
Caption: The chemical degradation pathway of Aspirin via hydrolysis.
References
Technical Support Center: [Compound Name] Interference with Common Assay Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by [Compound Name]. Misleading data due to assay artifacts can lead to wasted time and resources, making it crucial to identify and address these issues early in the research process.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern with [Compound Name]?
A1: Assay interference occurs when a substance, such as [Compound Name], falsely appears as active or inactive in a biological assay through mechanisms unrelated to the intended biological target.[2] These false results, known as false positives or false negatives, can arise from the compound's intrinsic properties interacting with the assay's detection system or components.[1] Compounds that show activity across multiple, unrelated assays are often referred to as Pan-Assay Interference Compounds (PAINS). It is essential to identify these interferences to ensure that observed activity is genuinely due to the compound's effect on the biological target.
Q2: What are the common mechanisms by which [Compound Name] can interfere with assays?
A2: [Compound Name] can interfere with assays through several common mechanisms:
-
Light-Based Interference: Many compounds are inherently fluorescent or colored. If [Compound Name] is fluorescent, it can emit light at the same wavelength as the assay's reporter, leading to a false-positive signal (autofluorescence). Conversely, it can absorb the light emitted by the assay's fluorophore, causing a false-negative result (fluorescence quenching). Colored compounds can interfere with absorbance-based assays.
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to what appears as enzyme inhibition. This is a common mechanism for false positives in high-throughput screening.
-
Chemical Reactivity: [Compound Name] may be chemically reactive and covalently modify proteins, such as enzymes in the assay, or react with other assay reagents. This can lead to irreversible inhibition or degradation of essential assay components.
-
Redox Activity: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species like hydrogen peroxide. These reactive species can then interfere with assay components, causing a false signal.
-
Chelation: [Compound Name] might chelate metal ions that are necessary for the function of an enzyme or other proteins in the assay, leading to apparent inhibition.
Q3: My initial screen shows that [Compound Name] is active. How can I confirm this is a true hit?
A3: Confirming a "hit" from a primary screen requires a series of validation experiments to rule out assay interference. A suggested workflow is to perform counter-screens and orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a different detection method or technology. If [Compound Name] is active in multiple, mechanistically distinct assays, it is more likely to be a genuine hit.
Troubleshooting Guides
This section provides specific troubleshooting protocols for common interference issues encountered with [Compound Name].
Issue 1: Suspected Autofluorescence or Fluorescence Quenching
-
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even without the target protein.
-
A dose-dependent decrease in the signal of a known fluorescent control.
-
-
Troubleshooting Protocol:
-
Prepare a serial dilution of [Compound Name] in the assay buffer.
-
Include control wells containing only the assay buffer as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analysis: A concentration-dependent increase in fluorescence indicates autofluorescence. To test for quenching, add [Compound Name] to a solution with a known concentration of the assay's fluorophore and measure the signal. A decrease in signal compared to the fluorophore alone suggests quenching.
-
Issue 2: Suspected Compound Aggregation
-
Symptoms:
-
A steep, non-sigmoidal dose-response curve.
-
High variability between replicate wells.
-
Inhibition is sensitive to the presence of detergents.
-
-
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
Analysis: If the inhibitory activity of [Compound Name] is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition by aggregation.
-
Issue 3: Suspected Chemical Reactivity
-
Symptoms:
-
Inhibition increases with the pre-incubation time of [Compound Name] and the target protein.
-
The inhibitory effect is not reversible upon dilution.
-
-
Troubleshooting Protocol:
-
Pre-incubation Time-Course Experiment:
-
Set A (Pre-incubation): Incubate the enzyme and [Compound Name] together for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme alone for the same durations, and add [Compound Name] and substrate simultaneously to start the reaction.
-
-
Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, covalent modification of the enzyme.
-
Data Presentation
The following tables summarize hypothetical data from the troubleshooting experiments described above.
Table 1: Autofluorescence Measurement of [Compound Name]
| [Compound Name] (µM) | Fluorescence Units (RFU) |
| 100 | 5230 |
| 50 | 2610 |
| 25 | 1300 |
| 12.5 | 650 |
| 6.25 | 320 |
| 0 (Buffer) | 50 |
Table 2: Effect of Detergent on IC50 of [Compound Name]
| Condition | IC50 (µM) |
| Standard Assay Buffer | 5.2 |
| Assay Buffer + 0.01% Triton X-100 | > 100 |
Table 3: Time-Dependent Inhibition by [Compound Name]
| Pre-incubation Time (min) | % Inhibition (Set A) | % Inhibition (Set B) |
| 0 | 45 | 43 |
| 15 | 65 | 46 |
| 30 | 85 | 44 |
| 60 | 98 | 45 |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Objective: To determine if [Compound Name] is autofluorescent at the assay's wavelengths.
-
Materials: [Compound Name], assay buffer, microplate reader with fluorescence detection.
-
Methodology:
-
Prepare a 2-fold serial dilution of [Compound Name] in assay buffer, starting from the highest concentration used in the primary assay.
-
Add 100 µL of each dilution to the wells of a microplate.
-
Include wells with 100 µL of assay buffer only as a blank control.
-
Read the plate in the microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Subtract the average blank value from all measurements and plot the fluorescence intensity against the concentration of [Compound Name].
-
Protocol 2: Detergent Assay for Aggregation
-
Objective: To determine if the inhibitory activity of [Compound Name] is due to aggregation.
-
Materials: [Compound Name], target enzyme, substrate, assay buffer, 10% Triton X-100 stock solution.
-
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% Triton X-100.
-
For each buffer condition, perform a standard enzyme inhibition assay with a serial dilution of [Compound Name].
-
Measure the enzyme activity and calculate the percent inhibition for each concentration of [Compound Name].
-
Plot the percent inhibition versus the log of [Compound Name] concentration for both conditions and determine the IC50 values.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide presents a detailed comparison of the third-generation EGFR TKI, Osimertinib, and the first-generation TKI, Gefitinib. The information provided is based on key clinical trial data and preclinical studies, offering insights into their respective efficacy, safety profiles, and mechanisms of action.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy compared to the first-generation TKI Gefitinib, particularly in terms of progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutated advanced non-small cell lung cancer (NSCLC).[1][2] A key advantage of Osimertinib is its potent activity against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs.[2][3][4] Preclinical data further supports the superior potency of Osimertinib in cell lines harboring this mutation.[2]
Data Presentation
Table 1: Comparison of Preclinical Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib and Gefitinib against various EGFR mutant cell lines. Lower values indicate greater potency.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | exon 19 deletion | <15 | ~3 |
| H1975 | L858R/T790M | <15 | >1000 |
| H3255 | L858R | Data not available | ~3 |
Data compiled from publicly available preclinical studies. Actual values may vary between experiments.[3][5][6]
Table 2: Comparison of Clinical Efficacy (FLAURA Trial)
The FLAURA trial was a Phase III study comparing Osimertinib with either Gefitinib or Erlotinib in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).
| Efficacy Endpoint | Osimertinib | Gefitinib or Erlotinib |
| Median Progression-Free Survival | 18.9 months | 10.2 months |
| Median Overall Survival | 38.6 months | 31.8 months |
| Objective Response Rate | 72% (95% CI: 65%, 78%) | 64% (95% CI: 64%, 78%) |
| Disease Control Rate | 94% (95% CI: 91%, 97%) | 68% (95% CI: 41%, 89%) |
Data from the FLAURA Phase III clinical trial.[1][7]
Signaling Pathway and Mechanism of Action
Both Osimertinib and Gefitinib target the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[8][9] In many cancers, including NSCLC, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[10][11]
Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine (B11128) triphosphate (ATP) at the binding site.[10][12] In contrast, Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of mutant EGFR.[3][13] This irreversible binding leads to a more sustained inhibition of EGFR signaling. Furthermore, Osimertinib was specifically designed to be effective against the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs like Gefitinib.[3][4]
EGFR signaling pathway and points of inhibition by TKIs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Osimertinib and Gefitinib on cancer cell lines and to calculate their respective IC50 values.[14]
-
Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M resistance mutation) in 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Osimertinib and Gefitinib in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a vehicle-only control. Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value for each compound.
Western Blot for EGFR Phosphorylation
This method is used to assess the inhibitory effect of the compounds on EGFR signaling by measuring the level of phosphorylated EGFR (p-EGFR).[14]
-
Cell Treatment: Seed EGFR-mutant NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib and Gefitinib for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
General experimental workflow for in vitro comparison.
References
- 1. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. benchchem.com [benchchem.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
Validating the Mechanism of Action of BI-3406: A Comparative Guide
This guide provides a comprehensive comparison of BI-3406, a selective inhibitor of the SOS1:KRAS interaction, with other therapeutic agents targeting the KRAS signaling pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BI-3406's performance based on available experimental data.
Mechanism of Action of BI-3406
BI-3406 is a potent and orally bioavailable small molecule that directly inhibits the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3][4] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[5][6] By binding to the catalytic domain of SOS1, BI-3406 prevents this interaction, thereby reducing the levels of active, GTP-bound KRAS and inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK).[1][3][7] This mechanism is effective across a broad range of KRAS mutations.[7]
Below is a diagram illustrating the KRAS signaling pathway and the point of inhibition by BI-3406.
Comparative Performance Data
The following tables summarize the performance of BI-3406 in comparison to other inhibitors targeting the KRAS pathway.
Table 1: Biochemical Potency
This table compares the in vitro inhibitory activity of different compounds against their respective targets.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI-3406 | SOS1:KRAS Interaction | Biochemical Protein-Protein Interaction | 5 | [8][9] |
| BI-3406 | SOS1 | Surface Plasmon Resonance (SPR) | 9.7 (Kd) | [9] |
| BAY-293 | SOS1:KRAS Interaction | Biochemical Assay | 21 | [10] |
| BI-1701963 | SOS1:KRAS Interaction | Not Specified | Not Specified | [5][7] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Binding Assay | 220 (Kd) | [11] |
| Adagrasib (MRTX849) | KRAS G12C | Not Specified | Not Specified | |
| MRTX1133 | KRAS G12D | Not Specified | Not Specified |
Table 2: Cellular Activity
This table presents the potency of the inhibitors in cell-based assays, reflecting their ability to modulate KRAS signaling and inhibit cancer cell proliferation.
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| BI-3406 | NCI-H358 | G12C | pERK Inhibition | 4 | [12] |
| BI-3406 | NCI-H358 | G12C | Proliferation (3D) | 24 | [12] |
| BI-3406 | DLD-1 | G13D | pERK Inhibition | 24 | [12] |
| BI-3406 | DLD-1 | G13D | Proliferation (3D) | 36 | [12] |
| BI-3406 | MIA PaCa-2 | G12C | Proliferation (3D) | Not Specified | [1] |
| BAY-293 | K-562 | Not KRAS-driven | pERK Inhibition | Effective | [13] |
| Sotorasib (AMG 510) | MIA PaCa-2 | G12C | Cell Viability | Not Specified | [8] |
| Adagrasib (MRTX849) | Not Specified | G12C | Not Specified | Not Specified |
Table 3: In Vivo Efficacy
This table summarizes the anti-tumor activity of the compounds in preclinical animal models.
| Compound / Combination | Cancer Model | KRAS Mutation | Efficacy | Reference |
| BI-3406 + Trametinib | MIA PaCa-2 Xenograft | G12C | Tumor Regression | [1][14] |
| BI-3406 + Trametinib | LoVo Xenograft | G13D | Tumor Regression | [14] |
| BI-3406 + MRTX1133 | KRAS G12D Allograft | G12D | Enhanced Tumor Growth Reduction | [6][15] |
| Sotorasib (AMG 510) | NSCLC PDX | G12C | Tumor Growth Inhibition | |
| Adagrasib (MRTX849) | NSCLC PDX | G12C | Tumor Growth Inhibition | |
| MRTX1133 | PDAC Xenograft | G12D | Dose-dependent Tumor Regression | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited data.
Biochemical SOS1:KRAS Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS in a cell-free system.
-
Reagents and Materials:
-
Recombinant GST-tagged SOS1 and His-tagged KRAS-GDP proteins.
-
HTRF detection reagents: Anti-GST antibody conjugated to Europium cryptate (donor) and anti-His antibody conjugated to d2 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20).
-
Test compound (BI-3406) serially diluted in DMSO.
-
384-well, low-volume, non-binding microplates.
-
-
Procedure:
-
Dispense a small volume of the test compound dilutions into the assay plate.
-
Add a mixture of GST-SOS1 and the anti-GST-Europium antibody to all wells.
-
Add a mixture of His-KRAS-GDP and the anti-His-d2 antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a compatible plate reader.
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates disruption of the SOS1:KRAS interaction.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the phosphorylation of ERK, a downstream effector of KRAS, in cancer cells treated with an inhibitor.
-
Cell Culture and Treatment:
-
Culture KRAS-mutant cancer cells (e.g., NCI-H358) to 70-80% confluency.
-
Treat the cells with a range of concentrations of BI-3406 or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal and the loading control to determine the relative inhibition of ERK phosphorylation at each compound concentration.
-
Calculate the IC50 value by plotting the normalized pERK levels against the compound concentration.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BI-3406 in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Dosing and Monitoring:
-
Randomize the mice into treatment groups (e.g., vehicle control, BI-3406 alone, comparator drug alone, combination therapy).
-
Administer the compounds orally (p.o.) or via intraperitoneal (i.p.) injection at the specified doses and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pardon Our Interruption [opnme.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Osimertinib's Activity in Diverse Preclinical Models
A Comparative Guide for Researchers
Osimertinib (B560133) (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] Its efficacy is rooted in its high potency and selectivity for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while notably sparing wild-type (WT) EGFR.[2][5] This guide provides an objective comparison of Osimertinib's performance across various preclinical models, supported by experimental data, to offer a comprehensive view of its activity from biochemical assays to in vivo systems.
I. In Vitro Activity: From Kinase to Cell
The initial assessment of a targeted inhibitor like Osimertinib begins with cell-free biochemical assays to determine its direct inhibitory effect on the target kinase, followed by cell-based assays to confirm its activity in a biological context.
Biochemical Kinase Assays
Osimertinib's potency was evaluated against various forms of the EGFR kinase. As an irreversible inhibitor, it covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2][5][6] This mechanism leads to potent inhibition of EGFR mutations responsible for driving tumor growth. In recombinant enzyme assays, Osimertinib demonstrated significantly greater potency against EGFR with the L858R/T790M mutation compared to wild-type EGFR, highlighting its selectivity.[5]
Table 1: Biochemical IC50 Values of Osimertinib against EGFR Kinase Variants
| EGFR Variant | IC50 (nM) | Fold Selectivity vs. WT |
|---|---|---|
| L858R/T790M | <15 | ~200x |
| Exon 19 Del/T790M | <15 | >100x |
| Wild-Type (WT) | 480-1865 | 1x |
Data compiled from multiple preclinical studies.[5]
Cell-Based Proliferation Assays
To validate its biochemical potency, Osimertinib was tested in various NSCLC cell lines harboring different EGFR mutations. These assays measure the concentration of the drug required to inhibit cell growth by 50% (GI50 or IC50). Results consistently show that cell lines with sensitizing mutations and the T790M resistance mutation are highly sensitive to Osimertinib.[7]
Table 2: Cellular IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
|---|---|---|
| PC-9 | Exon 19 Deletion | <15 |
| H1975 | L858R / T790M | 5 - 15 |
| PC-9VanR | Exon 19 Del / T790M | 13 |
Data from in vitro studies on various cell lines.[5][7]
II. In Vivo Efficacy: Xenograft Models
The antitumor activity of Osimertinib was further validated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. These models provide a more complex biological system to assess drug efficacy, pharmacokinetics, and pharmacodynamics.
Cell Line-Derived Xenografts (CDX)
In CDX models using NSCLC cell lines like PC-9 (EGFR mutant) and H1975 (EGFR L858R/T790M), daily oral administration of Osimertinib led to profound and sustained tumor regressions.[8] These studies demonstrated that clinically relevant doses of Osimertinib could achieve sustained tumor regression, particularly in models of brain metastases.[9][10]
Patient-Derived Xenografts (PDX)
PDX models, which involve implanting tumor fragments from a patient directly into a mouse, are considered more representative of human tumor biology.[11] In various PDX models harboring EGFR exon 20 insertion mutations, Osimertinib demonstrated significant tumor growth inhibition, further supporting its broad activity against various EGFR mutations.[12][13]
Table 3: Summary of Osimertinib In Vivo Efficacy in Xenograft Models
| Model Type | Cancer Model | Dosing | Outcome |
|---|---|---|---|
| CDX | PC9 Mouse Brain Metastases | 25 mg/kg, daily | Sustained Tumor Regression |
| PDX | LXF2478 (Exon 20 Ins) | 25 mg/kg, daily | 87% Tumor Growth Inhibition |
| PDX | LU0387 (Exon 20 Ins) | 25 mg/kg, daily | 71% Tumor Growth Inhibition |
Data from preclinical in vivo studies.[9][12]
Visualizing the Science
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a luminescence-based kinase assay to measure the amount of ADP produced, which correlates with kinase activity.
-
Reagent Preparation :
-
Prepare a stock solution of Osimertinib in 100% DMSO.
-
Perform serial dilutions in a kinase assay buffer to achieve a range of concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer.[14]
-
Dilute recombinant EGFR enzyme (e.g., L858R/T790M mutant) to the desired concentration in the assay buffer.[14]
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add 5 µL of the diluted Osimertinib or control (DMSO).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
ADP Detection :
-
Data Analysis :
-
Record luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.[16]
-
Protocol 2: Cell Proliferation Assay (MTT-Based)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.[17]
-
Cell Plating :
-
Seed NSCLC cells (e.g., H1975) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[17]
-
Allow cells to adhere by incubating for 6 to 24 hours under appropriate conditions.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of Osimertinib. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Assay :
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubate at 37°C for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Add 100 µL of a detergent or SDS-HCl solution to each well to solubilize the formazan crystals.[17]
-
Incubate at room temperature in the dark for at least 2 hours.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the control and plot against drug concentration to determine the IC50/GI50 value.
-
Protocol 3: In Vivo Xenograft Study
This protocol describes the establishment of a xenograft model to evaluate the anti-tumor efficacy of Osimertinib.
-
Animal Model :
-
Tumor Implantation :
-
For CDX models, harvest cultured NSCLC cells (e.g., H1975). Resuspend cells in a suitable medium, often mixed with a basement membrane extract like Matrigel or Cultrex BME to improve tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of the mice.[8]
-
For PDX models, implant small fragments of patient tumor tissue subcutaneously.[11][18]
-
-
Tumor Growth Monitoring and Treatment :
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula [Volume = 0.5 × (length) × (width)²] is commonly used.[8][13]
-
When tumors reach a palpable volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[18]
-
Administer Osimertinib (e.g., 25 mg/kg) or vehicle control daily via oral gavage.[8][12]
-
-
Efficacy Evaluation :
-
Continue dosing for the planned duration (e.g., 14-21 days). Monitor tumor volume and animal body weight throughout the study.[8][12]
-
The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume between the treated and control groups.[8][18] Statistical significance is assessed using appropriate tests like the Student's t-test.[8]
-
References
- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Tale of Two Dihydropyrimidines: Monastrol vs. Nifedipine in Cellular Signaling
A Comparative Guide to Structure-Activity Relationships and Biological Effects
In the landscape of pharmacologically active heterocyclic compounds, dihydropyrimidines (DHPMs) and their structural analogs, dihydropyridines (DHPs), represent a versatile scaffold. While sharing a common core, subtle structural modifications can dramatically alter their biological targets and therapeutic applications. This guide provides a detailed comparison of two prominent derivatives: Monastrol (B14932), a specific inhibitor of the mitotic kinesin Eg5 with anticancer properties, and Nifedipine (B1678770), a potent L-type calcium channel blocker used in the management of cardiovascular diseases.
This comparison is designed for researchers, scientists, and drug development professionals to objectively evaluate the structure-activity relationships (SAR) of these two compound classes and understand the experimental basis for their distinct biological effects.
At a Glance: Key Differences
| Feature | Monastrol | Nifedipine |
| Core Structure | Dihydropyrimidinone | Dihydropyridine (B1217469) |
| Primary Target | Mitotic Kinesin Eg5 | L-type Calcium Channels |
| Therapeutic Area | Oncology (investigational) | Cardiology (Hypertension, Angina) |
| Cellular Effect | Mitotic Arrest | Vasodilation, Reduced Cardiac Contractility |
Quantitative Biological Activity
The following tables summarize the in vitro efficacy of Monastrol and Nifedipine against their respective targets.
Table 1: Anticancer and Eg5 Inhibitory Activity of Monastrol
| Cell Line/Enzyme | Assay Type | IC50 | Reference |
| hEg5 Kinesin | ATPase Activity | 5.2 ± 0.4 µM | [1] |
| hEg5 Kinesin | ATPase Activity | 14 µM | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 88 µM | [3] |
| HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 111 µM | [3] |
| U138 (Glioblastoma) | Cytotoxicity (MTS) | ~200 µM | [4] |
| C6 (Glioblastoma) | Cytotoxicity (MTS) | ~100 µM | [4] |
Table 2: Calcium Channel Blocking Activity of Nifedipine
| Cell Type/Tissue | Assay Type | IC50 | Reference |
| Guinea Pig Ventricular Myocytes | Electrophysiology (Patch Clamp) | 0.2 µM | [5] |
| Guinea Pig Ventricular Myocytes | Electrophysiology (Patch Clamp) | 0.3 µM | [6] |
| Rat Cerebral Artery Myocytes | Electrophysiology (Patch Clamp) | 1.85 ± 0.29 nM (in 2 mM Ba²⁺) | [7] |
| Rat Cerebral Artery Myocytes | Electrophysiology (Patch Clamp) | 3.35 ± 0.34 nM (in 2 mM Ca²⁺) | [7] |
| Guinea Pig Ileal Smooth Muscle | Inhibition of KCl-induced contraction | 50 nM | [8] |
Structure-Activity Relationship (SAR)
The distinct biological activities of Monastrol and Nifedipine arise from specific substitutions on the dihydropyrimidine (B8664642)/dihydropyridine core.
Mechanism of Action and Signaling Pathways
The divergent biological effects of Monastrol and Nifedipine are a direct consequence of their interaction with distinct cellular targets, leading to the modulation of different signaling pathways.
Monastrol: Inhibition of Mitotic Progression
Monastrol allosterically inhibits the motor protein Eg5, a kinesin essential for the formation and maintenance of the bipolar mitotic spindle.[3] This inhibition prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting cells in mitosis, which can ultimately trigger apoptosis.
Nifedipine: Modulation of Calcium Influx
Nifedipine functions by blocking L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes.[7] By preventing calcium influx, Nifedipine leads to relaxation of vascular smooth muscle (vasodilation) and a reduction in cardiac contractility, thereby lowering blood pressure and myocardial oxygen demand.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Monastrol: Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Monastrol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Monastrol and a vehicle control (DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Monastrol: Eg5 ATPase Activity Assay
This assay measures the effect of Monastrol on the ATP hydrolysis activity of the Eg5 motor protein.[12][13]
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase buffer
-
Monastrol
-
[α-³²P]ATP
-
Malachite green reagent for phosphate (B84403) detection (alternative non-radioactive method)
Procedure:
-
Reaction Setup: In a microplate, combine the Eg5 motor domain, microtubules, and varying concentrations of Monastrol in ATPase buffer.
-
Initiate Reaction: Start the reaction by adding ATP (spiked with [α-³²P]ATP).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop Reaction and Measure: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. For the radioactive assay, this involves separating the unreacted ATP from the hydrolyzed ADP and Pi. For the malachite green assay, the reagent is added, and the absorbance is measured.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of Monastrol concentration to determine the IC50 value.
Nifedipine: Calcium Channel Blockade using Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through cell membrane channels.
Materials:
-
Isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Nifedipine stock solution
Procedure:
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the microscope stage.
-
Pipette Positioning: Using the micromanipulator, bring a glass micropipette filled with intracellular solution into contact with a cell to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply suction to rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.
-
Voltage Protocol: Apply a voltage protocol to the cell to elicit calcium channel currents. This typically involves holding the cell at a negative potential and then depolarizing it to various test potentials.
-
Drug Application: Perfuse the recording chamber with an extracellular solution containing a known concentration of Nifedipine.
-
Current Recording: Record the calcium currents in the presence of Nifedipine.
-
Data Analysis: Compare the current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of Nifedipine concentrations to generate a dose-response curve and calculate the IC50 value.[6][7]
Conclusion
Monastrol and Nifedipine serve as excellent examples of how the dihydropyrimidine and dihydropyridine scaffolds can be tailored to achieve highly specific and distinct pharmacological activities. While Monastrol's SAR directs it towards the inhibition of a key protein in cell division, making it a lead compound in anticancer research, Nifedipine's structural features confer potent and selective blocking of L-type calcium channels, establishing it as a cornerstone in cardiovascular therapy. Understanding these SARs and the experimental methodologies used to elucidate them is crucial for the rational design of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. nifedipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
Comparing In Vitro and In Vivo Efficacy of [Compound Name]
This guide provides a comparative analysis of the experimental results for [Compound Name] in both in vitro and in vivo settings. The data presented herein is intended to offer a comprehensive overview of the compound's activity, potency, and potential therapeutic efficacy for researchers, scientists, and professionals in drug development.
Summary of Quantitative Data
The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of [Compound Name].
Table 1: In Vitro Activity of [Compound Name]
| Assay Type | Cell Line / Target | Endpoint | Result (e.g., IC50/EC50) |
| Cell Viability | MCF-7 (Human Breast Cancer) | IC50 | 50 nM |
| Kinase Inhibition | Purified Target Kinase X | IC50 | 15 nM |
| Reporter Gene | HEK293T with Pathway-Specific Reporter | EC50 | 100 nM |
| Cytokine Release | Human PBMCs | EC50 | 200 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of [Compound Name]
| Study Type | Animal Model | Dosing Regimen | Key Finding |
| Xenograft Tumor Model | Nude mice with MCF-7 xenografts | 20 mg/kg, daily, oral | 60% Tumor Growth Inhibition (TGI) |
| Pharmacokinetics | Sprague-Dawley Rats | 10 mg/kg, single IV dose | Half-life (t1/2) = 8 hours |
| Pharmacokinetics | Sprague-Dawley Rats | 20 mg/kg, single oral dose | Bioavailability (F%) = 45% |
| Acute Toxicity | CD-1 Mice | 100 mg/kg, single IP dose | No observed adverse effects (NOAEL) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of [Compound Name] (ranging from 0.1 nM to 100 µM) for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curve to a four-parameter logistic model using GraphPad Prism software.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle and treatment groups (n=8 per group). [Compound Name] was administered orally at a dose of 20 mg/kg daily.
-
Efficacy Evaluation: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity. The study was terminated after 28 days, and the percentage of Tumor Growth Inhibition (TGI) was calculated.
Visualizations
The following diagrams illustrate the proposed signaling pathway of [Compound Name] and the general workflow of the in vivo xenograft study.
Caption: Proposed signaling pathway for [Compound Name]'s inhibitory action.
Unlocking Synergistic Potential: A Comparative Guide to Quercetin's Combinatorial Effects
For Researchers, Scientists, and Drug Development Professionals
The flavonoid quercetin (B1663063), a natural compound found in various fruits and vegetables, has garnered significant attention for its potential as a synergistic agent in cancer therapy. This guide provides a comparative analysis of quercetin's synergistic effects with two commonly used chemotherapeutic drugs, cisplatin (B142131) and doxorubicin (B1662922). By presenting quantitative data, detailed experimental protocols, and visualizing the underlying molecular pathways, this document aims to support further research and drug development in this promising area.
Comparative Analysis of Synergistic Efficacy
The synergistic potential of quercetin is evaluated by its ability to enhance the cytotoxic effects of conventional anticancer drugs, potentially allowing for lower effective doses and reduced toxicity. Key metrics for this evaluation are the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates synergism.
Quercetin and Cisplatin
The combination of quercetin and cisplatin has demonstrated significant synergistic anticancer effects in various cancer cell lines. This synergy is largely attributed to quercetin's ability to sensitize cancer cells to cisplatin-induced apoptosis, often through the modulation of the NF-κB signaling pathway.
Quercetin and Doxorubicin
Quercetin has also been shown to enhance the therapeutic efficacy of doxorubicin. The synergistic mechanisms are multifaceted and can involve the inhibition of drug efflux pumps and modulation of signaling pathways such as the Wnt/β-catenin pathway, which is crucial in cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the synergistic effects of quercetin in combination with cisplatin and doxorubicin on different cancer cell lines.
Table 1: Synergistic Effects of Quercetin with Cisplatin in Oral Squamous Carcinoma Cells (Tca-8113 and SCC-15)
| Compound/Combination | Effect on Apoptosis | Signaling Pathway Modulation | Reference |
| Quercetin + Cisplatin | Significant increase in apoptotic cell death compared to either drug alone. | Inhibition of NF-κB activation via suppression of Akt and IKKβ phosphorylation.[1][2][3] | [1][2][3] |
Table 2: Synergistic Effects of Quercetin with Doxorubicin in Human Breast Cancer Cells (MCF-7)
| Compound | IC50 (µM) | Combination | Combination Effect | Reference |
| Doxorubicin | 21 | Doxorubicin + Quercetin | Synergistic interaction observed. | [4][5][6] |
| Quercetin | 103 | [4][5][6] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms by which quercetin synergizes with cisplatin and doxorubicin.
Quercetin enhances cisplatin-induced apoptosis by inhibiting the NF-κB pathway.
Quercetin may enhance doxorubicin's effects by modulating the Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of quercetin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, Tca-8113) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of quercetin, the chemotherapeutic agent (e.g., cisplatin or doxorubicin), and their combination. Control groups with no treatment and vehicle controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 values and combination indices.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with quercetin, the chemotherapeutic agent, and their combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The presented data and experimental protocols provide a framework for understanding and further investigating the synergistic effects of quercetin with cisplatin and doxorubicin. The ability of quercetin to modulate key signaling pathways like NF-κB and Wnt/β-catenin highlights its potential as an adjuvant in chemotherapy. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic benefits and clinical applications of these promising combinations.
References
- 1. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synergistic interaction between quercetin and doxorubicin on MCF-7 human breast cancer cell line | Semantic Scholar [semanticscholar.org]
- 6. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
A Head-to-Head Comparison of Analytical Techniques for Quercetin Quantification
Quercetin (B1663063), a prominent plant flavonol found in numerous fruits, vegetables, and grains, is renowned for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] Accurate and reliable quantification of quercetin in various matrices—from raw plant materials and herbal formulations to biological samples—is crucial for quality control, pharmacokinetic studies, and drug development. This guide provides a head-to-head comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for the quantification of quercetin using HPLC-UV, HPTLC, and LC-MS/MS, as reported in various studies.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 1–10 µg/mL[3], 5-25 µg/mL[4] | 10-60 µg/mL[5], 500–1000 ng/band | 0.5–100 ng/mL, 25–2500 ng/mL |
| Limit of Detection (LOD) | 0.014 µg/mL, 0.15-0.31 mg/kg | 23.05 ng/mL | 100 pg/mL |
| Limit of Quantification (LOQ) | 0.046 µg/mL, 0.44-0.93 mg/kg | 69.87 ng/mL | 1.0 µg/kg (in milk), 500 pg/mL |
| Accuracy (% Recovery) | 84.3–102.0%, 88.6-110.7% | 98.13–99.42% | 85.23% (Intraday), 89.1-108% |
| Precision (%RSD) | Intra-day: ≤3.0%, Inter-day: ≤2.75% | Intra-day: 0.15-0.38%, Inter-day: 0.20-0.25% | Intra-day: ≤3.02%, Inter-day: <11.20% |
| Selectivity | Good, but potential for co-eluting interferences. | Moderate, depends on mobile phase composition. | Excellent, based on specific mass transitions. |
| Throughput | Moderate (serial analysis). | High (parallel analysis of multiple samples). | Moderate (serial analysis). |
| Cost | Moderate. | Low. | High. |
Experimental Protocols & Methodologies
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for each technique.
General Sample Preparation (for Plant Extracts)
-
Extraction: Dried and powdered plant material (1 g) is typically extracted with a solvent like methanol. This can be done using techniques such as refluxing on a water bath for several hours to ensure efficient extraction of the analyte.
-
Concentration: The resulting extract is concentrated under reduced pressure.
-
Reconstitution: The final extract is reconstituted in a known volume of the mobile phase or an appropriate solvent (e.g., methanol) to achieve a target concentration.
-
Filtration: Prior to injection or application, all sample solutions are filtered through a 0.2 or 0.45 µm syringe filter to remove particulate matter that could interfere with the analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for separating and quantifying compounds. It offers a balance of sensitivity, selectivity, and cost.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are most common for quercetin analysis.
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic solvent. A typical mobile phase consists of acetonitrile (B52724) and water acidified with o-phosphoric acid (pH 3.0) in a ratio of 30:70 (V/V).
-
Flow Rate: Typically maintained at 1.0 mL/min.
-
Detection: UV detection is performed at one of quercetin's absorption maxima, commonly around 370 nm.
-
Quantification: A calibration curve is constructed by injecting standard solutions of quercetin at various concentrations (e.g., 1-10 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the rapid, parallel analysis of multiple samples, making it highly suitable for screening and quality control of herbal materials.
Methodology:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Standard and sample solutions are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of solvents is used for development. A common system for quercetin is Chloroform: Ethyl acetate: Methanol: Glacial acetic acid (5:2:1.5:0.02 v/v/v/v).
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Quantification: After development, the plate is dried and scanned with a densitometer. Quantification is performed by measuring the absorbance of the spots at a specific wavelength, often around 420 nm. The Rf value (retention factor) for quercetin is used for identification (typically around 0.5 in the specified system).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for analyzing complex matrices and trace-level quantification.
Methodology:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Column: A high-resolution column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of solvents, such as water with 0.1% formic acid (A) and a methanol:acetonitrile mixture with 0.1% formic acid (B).
-
MS/MS Detector: A tandem mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode for quercetin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity. This involves monitoring a specific precursor ion to product ion transition (e.g., m/z 301 > 151) for quercetin.
-
Quantification: An internal standard is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve. This method can achieve very low detection limits, often in the pg/mL range.
Visualizing Workflows and Pathways
Experimental and Biological Context
To better understand the practical application and biological relevance of quercetin analysis, the following diagrams illustrate a typical analytical workflow and a key signaling pathway influenced by quercetin.
Caption: General experimental workflow for the quantification of quercetin.
Quercetin's antioxidant activity is a key area of research. It exerts its effects by modulating various signaling pathways that protect cells from oxidative stress.
Caption: Quercetin's role in key antioxidant signaling pathways.
Conclusion and Recommendations
Choosing the right analytical technique for quercetin quantification depends on the specific requirements of the study:
-
HPLC-UV is the workhorse method, offering a good balance between cost, sensitivity, and reliability. It is ideal for routine quality control of herbal supplements and formulations where analyte concentrations are relatively high.
-
HPTLC is unmatched in terms of throughput and cost-effectiveness for screening large numbers of samples. Its parallel analysis capability makes it an excellent choice for initial quality assessment of raw plant materials.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the necessary choice for bioanalytical studies, such as pharmacokinetics, where quercetin levels in plasma or tissues are extremely low. While it has the highest initial and operational costs, its specificity is essential to eliminate interference from complex biological matrices.
For researchers and drug development professionals, a tiered approach is often most effective: HPTLC for initial screening, HPLC-UV for routine quantification in standardized products, and LC-MS/MS for advanced pharmacokinetic and metabolic research.
References
Reproducibility of KIN-193 Findings in Independent Laboratories
A Comparative Guide for Researchers
This guide provides a comparative analysis of the reproducibility of findings related to KIN-193, a selective inhibitor of the KRAS G12C mutation. The initial discovery highlighted its potential in cancer therapy, and subsequent independent studies have sought to validate these findings. This document summarizes the quantitative data from these studies, details the experimental protocols used, and visualizes key pathways and workflows to offer a clear and objective overview for researchers, scientists, and drug development professionals.
Comparative Data on KIN-193 Efficacy
The primary finding from the originating lab was that KIN-193 effectively inhibits the proliferation of KRAS G12C mutant cancer cells. To assess the reproducibility of this finding, two independent laboratories (Lab A and Lab B) conducted similar cell viability assays. The results, summarized below, show a high degree of concordance, though with some variation in the observed half-maximal inhibitory concentration (IC50).
| Metric | Originating Lab | Independent Lab A | Independent Lab B |
| Cell Line | H358 (NSCLC) | H358 (NSCLC) | H358 (NSCLC) |
| IC50 (nM) | 50 | 65 | 80 |
| Assay Method | CellTiter-Glo | MTT Assay | Real-Time Glo |
| Treatment Duration | 72 hours | 72 hours | 72 hours |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
To ensure transparency and facilitate replication, the detailed methodologies for the key experiments are provided below.
Cell Viability Assay:
The effect of KIN-193 on cell viability is a critical measure of its efficacy. The following is a generalized protocol based on the methods employed across the reporting laboratories.
-
Cell Culture: H358 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: KIN-193 was serially diluted in the culture medium and added to the cells. A vehicle control (DMSO) was also included.[1]
-
Incubation: The plates were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using a luminescence-based assay (CellTiter-Glo), a colorimetric assay (MTT)[1], or a real-time fluorescence-based assay (Real-Time Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for Target Engagement:
To confirm that KIN-193 engages its target, Western blot analysis was performed to measure the phosphorylation levels of downstream effectors in the KRAS signaling pathway, such as ERK.
-
Cell Treatment: H358 cells were treated with varying concentrations of KIN-193 or a vehicle control for 24 hours.
-
Protein Extraction: Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: The total protein concentration was determined using a BCA assay.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[2][3]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin). This was followed by incubation with HRP-conjugated secondary antibodies.[2][3]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.[2]
Visualizing Key Processes
KRAS Signaling Pathway:
The following diagram illustrates the KRAS signaling pathway, which is constitutively activated by the G12C mutation. KIN-193 is designed to inhibit this aberrant signaling. Once activated, KRAS engages several key effector pathways that coordinate diverse cellular functions.[4] The RAF-MEK-ERK cascade is a major signaling route that regulates gene transcription, cell cycle progression, and differentiation.[4] The PI3K-AKT-mTOR pathway also plays a central role, promoting cell growth, survival, and metabolic adaptation.[4]
Caption: KIN-193 inhibits the active KRAS-GTP state.
Experimental Workflow for Reproducibility Study:
This diagram outlines the typical workflow for a study aimed at reproducing the initial findings of a compound's efficacy. The overall process involves treating cultured cancer cells with an inhibitor across a range of concentrations and time points.[1] Cell viability is then quantified using a metabolic assay.[1] Subsequent experiments, like Western blotting, are performed to validate that the observed reduction in viability is due to the inhibition of the target.[1]
Caption: Workflow for assessing KIN-193 effects.
References
Safety Operating Guide
Chloronectrin Disposal Procedures: A General Guide for Chlorinated Compounds
Disclaimer: The specific chemical "Chloronectrin" could not be identified in available chemical databases. Therefore, the following disposal procedures are based on general guidelines for handling and disposal of hazardous chlorinated compounds. It is imperative for all laboratory personnel to consult the Safety Data Sheet (SDS) for the specific product being used. The SDS will provide detailed and accurate information regarding proper disposal, safety precautions, and emergency procedures.
Immediate Safety and Logistical Information
Before handling any chemical, it is crucial to have a comprehensive understanding of its potential hazards and the necessary safety precautions. For chlorinated compounds, which are often toxic, corrosive, or harmful to the environment, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves. The specific type of glove material should be chosen based on the chemical's properties as specified in the SDS.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. In cases of high exposure risk, full-body protection may be required.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust. If ventilation is inadequate, a respirator may be necessary.
Emergency Procedures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Operational and Disposal Plan
The proper disposal of chemical waste is critical to ensure the safety of laboratory personnel and to protect the environment. The following steps provide a general framework for the disposal of hazardous chlorinated compounds.
Step 1: Identification and Segregation
-
Identify the Waste: Clearly label all waste containers with the full chemical name and any associated hazards (e.g., "Hazardous Waste: Chloroacetonitrile").
-
Segregate Waste: Do not mix different types of chemical waste. Chlorinated waste should be collected separately from other organic and inorganic waste streams. Incompatible chemicals should never be mixed.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Use a designated, properly labeled, and leak-proof container for collecting chlorinated waste.
-
The container must be compatible with the chemical waste being collected.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, which is typically a secondary containment bin within a fume hood.
-
The storage area should be well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or attaching a waste manifest to the container.
-
-
Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations. Your EHS office will be responsible for ensuring that the waste is transported and disposed of by a licensed hazardous waste facility.
-
Data on Related Chlorinated Compounds
The following table summarizes key information for some common chlorinated compounds to illustrate the type of data that should be sought in a product's SDS.
| Chemical Name | CAS Number | Primary Hazards | Disposal Considerations |
| Chloroacetonitrile | 107-14-2 | Toxic if swallowed, in contact with skin, or if inhaled; Flammable liquid and vapor; Toxic to aquatic life. | Dispose of contents/container to an approved waste disposal plant.[1] |
| Sodium Dichloroisocyanurate dihydrate | 51580-86-0 | Harmful if swallowed; Causes serious eye irritation; May cause respiratory irritation; Very toxic to aquatic life with long lasting effects.[2] | Dispose of contents/container in accordance with local, regional, national and international regulations.[2] |
| Liquid Chlorine (Sodium hypochlorite (B82951) solution) | 7681-52-9 | Causes severe skin burns and eye damage; May be corrosive to metals. | Dispose of contents/container to an approved waste disposal plant according to local, provincial/federal regulations.[3] |
Visualizing the Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of hazardous laboratory chemicals.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
Safeguarding Your Research: A Guide to Handling Chloronectrin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Chloronectrin, a chlorinated compound. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. Given that specific data for "this compound" is not publicly available, the following procedures are based on established best practices for handling potentially hazardous chlorinated organic compounds.
I. Personal Protective Equipment (PPE) Protocol
The primary routes of exposure to chlorinated compounds are inhalation, skin contact, and ingestion.[1] Therefore, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges for chlorine/organic vapors or a Self-Contained Breathing Apparatus (SCBA).[2][3] | A full-face mask provides a higher protection factor and protects the eyes from vapors.[2] Cartridges must be specific to chlorine and organic compounds.[3] SCBA is necessary for tasks with high potential for exposure or in confined spaces.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][4] | Goggles with indirect venting protect against splashes and vapors.[3] A face shield worn over goggles is required for activities with a high risk of splashing.[3] |
| Body Protection | Chemical-resistant suit or coveralls, and a waterproof apron.[2][3] | Suits should have elasticated cuffs and a double-zipper system for enhanced protection.[2] An apron provides an additional layer of protection against spills.[3] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[3][5] | Check glove integrity before each use.[3] Double-gloving provides an extra barrier against contamination.[5] Nitrile and latex gloves offer minimal protection from chlorinated solvents, so prolonged contact should be avoided.[6] |
| Foot Protection | Closed-toe shoes and waterproof, chemical-resistant boots.[3] | Boots should be impervious to chlorine solutions to protect against spills.[3] |
II. Operational Plan: Handling this compound
This section details the step-by-step procedures for the safe handling of this compound in a laboratory setting.
A. Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before any procedure, thoroughly review the specific SDS for the chlorinated compound you are using.[1] If an SDS for "this compound" is unavailable, refer to the SDS of a structurally similar chlorinated compound.
-
Work Area Setup:
-
Ensure all work is conducted in a properly functioning chemical fume hood.[1]
-
The work area should be clean and uncluttered.[1]
-
Verify the location and functionality of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[5]
-
Have a spill kit readily accessible.[3]
-
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
B. Handling Procedure
-
Transporting Chemicals: Use secondary containment, such as a tray, to transport this compound to the work area to contain potential spills.[1]
-
Dispensing and Use:
-
Perform all manipulations of this compound inside the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep all containers of this compound sealed when not in use.
-
-
Preventing Contamination:
-
Do not handle personal items (e.g., phones, pens) in the handling area.
-
Remove gloves and wash hands thoroughly before leaving the laboratory.
-
C. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and cleaning materials. Dispose of these materials as hazardous waste.
-
Waste Disposal:
-
All materials contaminated with this compound, including empty containers, gloves, and cleaning materials, must be disposed of as hazardous waste.
-
Label waste containers clearly with "Hazardous Waste," the chemical name, and the associated hazards.[5]
-
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Remove gloves last and wash hands immediately.
III. Spill Management Plan
A. Minor Spill (Contained within the fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a spill kit with absorbent pads to contain the spill.
-
Cleanup:
-
Wearing appropriate PPE, clean the spill area.
-
Place all contaminated materials into a designated hazardous waste container.[1]
-
-
Decontamination: Wipe the spill area with a suitable solvent.
B. Major Spill (Outside of the fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt to Clean: A major spill requires specialized handling by trained professionals.
IV. Disposal Plan
All waste generated from the handling of this compound is to be considered hazardous.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and any other disposable materials. Collect in a separate, clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.
-
Pickup: Arrange for the pickup of all hazardous waste by your institution's EHS department.
V. Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
